Product packaging for n-Propionylglycine-2,2-d2(Cat. No.:)

n-Propionylglycine-2,2-d2

Cat. No.: B12418364
M. Wt: 133.14 g/mol
InChI Key: WOMAZEJKVZLLFE-SMZGMGDZSA-N
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Description

N-Propionylglycine-2,2-d2 is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 133.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B12418364 n-Propionylglycine-2,2-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

133.14 g/mol

IUPAC Name

2,2-dideuterio-2-(propanoylamino)acetic acid

InChI

InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i3D2

InChI Key

WOMAZEJKVZLLFE-SMZGMGDZSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CC

Canonical SMILES

CCC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to n-Propionylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Propionylglycine-2,2-d2 is the deuterium-labeled form of N-propionylglycine, a significant biomarker for the inborn metabolic disorder, propionic acidemia. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-propionylglycine in biological samples through stable isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, metabolic significance, and detailed analytical methodologies.

Introduction

N-propionylglycine is a metabolite that is normally present at low levels in human urine. However, in individuals with propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA. This accumulation results in the increased formation of N-propionylglycine through the action of glycine (B1666218) N-acyltransferase.[1] Consequently, elevated levels of N-propionylglycine serve as a key diagnostic marker for this condition.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of N-propionylglycine in complex biological matrices like urine and plasma.[3] The deuterium (B1214612) labels provide a distinct mass shift, allowing for differentiation from the endogenous analyte in mass spectrometry, thereby correcting for variability in sample preparation and instrument response.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its unlabeled counterpart is presented in Table 1.

PropertyThis compoundN-Propionylglycine
Molecular Formula C5D2H7NO3[5]C5H9NO3[1]
Molecular Weight 133.14 g/mol [5]131.13 g/mol [1]
Labeled CAS Number 1256842-51-9[5]N/A
Unlabeled CAS Number 21709-90-0[5]21709-90-0[1]
Synonyms Glycine-N-propionyl-(2,2-d2)Propionylglycine, 2-propanamidoacetic acid[1]
Chemical Purity ≥98%[5]N/A
Isotopic Purity ≥98% Deuterium incorporationN/A
Physical Form SolidSolid
Storage Temperature -20°CRoom Temperature

Synthesis of this compound

Experimental Protocol: Synthesis

Part 1: Synthesis of Glycine-2,2-d2 (B46479)

A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under catalytic conditions.[6][7]

  • Preparation: Dissolve glycine in deuterium oxide (D2O) containing a suitable catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6]

  • Reaction: Heat the mixture in a sealed vessel at a high temperature (e.g., 180°C) for a defined period (e.g., 10 minutes) under a deuterium gas atmosphere to facilitate the H/D exchange at the α-carbon.[6]

  • Purification: After the reaction, the catalyst is filtered off, and the D2O is removed under vacuum. The resulting glycine-2,2-d2 can be purified by recrystallization.

Part 2: N-acylation of Glycine-2,2-d2

The deuterated glycine can then be N-acylated using propionyl chloride or propionic anhydride (B1165640).

  • Reaction: Dissolve glycine-2,2-d2 in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).

  • Acylation: Cool the solution in an ice bath and slowly add propionyl chloride or propionic anhydride while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide (B78521) solution).

  • Acidification and Extraction: After the reaction is complete, acidify the mixture with an acid (e.g., hydrochloric acid) to a pH of ~2.

  • Purification: The product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Metabolic Pathway of N-Propionylglycine

The formation of N-propionylglycine is a metabolic detoxification pathway for excess propionyl-CoA.

Metabolic Pathway of N-Propionylglycine Propionyl_CoA Propionyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Propionyl_CoA->GLYAT Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->Propionyl_CoA_Carboxylase Glycine Glycine Glycine->GLYAT N_Propionylglycine N-Propionylglycine GLYAT->N_Propionylglycine Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Propionic_Acidemia Propionic Acidemia (PCC Deficiency) Propionic_Acidemia->Propionyl_CoA_Carboxylase Inhibition

Formation of N-Propionylglycine.

In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to the accumulation of propionyl-CoA, which is then conjugated with glycine to form N-propionylglycine by glycine N-acyltransferase.[8]

Analytical Methodologies

This compound is predominantly used as an internal standard in mass spectrometry-based methods for the quantification of N-propionylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of N-propionylglycine in biological fluids.[3]

LC-MS/MS Workflow Sample Biological Sample (Urine, Plasma) Spike Spike with This compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

LC-MS/MS workflow for N-propionylglycine.
  • Sample Preparation:

    • To a 100 µL aliquot of urine or plasma, add a known amount of this compound in a suitable solvent (e.g., methanol).

    • For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate N-propionylglycine from other matrix components.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-propionylglycine and this compound are monitored. The exact m/z values will depend on the ionization mode and adduct formation. For example, in negative ion mode, the [M-H]- ions would be monitored.

      • N-Propionylglycine: e.g., m/z 130.1 -> [fragment ion]

      • This compound: e.g., m/z 132.1 -> [fragment ion]

    • Data Analysis: The concentration of N-propionylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled N-propionylglycine and a fixed concentration of the internal standard.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not the primary application for the deuterated standard, NMR spectroscopy is a powerful tool for the analysis of metabolites in biological samples and can be used to identify and quantify N-propionylglycine, particularly in urine from patients with propionic acidemia. The deuterated standard could potentially be used for quantitative NMR (qNMR) applications.

  • Sample Preparation:

    • Urine samples are typically prepared by adding a small amount of D2O for field-frequency locking and a pH buffer (e.g., phosphate (B84403) buffer) to ensure consistent chemical shifts.

    • A known concentration of a reference standard (e.g., TSP or DSS) is often added for chemical shift referencing and quantification.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

    • Pulse Sequence: A one-dimensional proton (1H) NMR spectrum with water suppression (e.g., presaturation or Watergate) is typically acquired.

    • Key Parameters:

      • Acquisition Time: Sufficient time to ensure good digital resolution.

      • Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

      • Number of Scans: Dependant on the concentration of the analyte and the desired signal-to-noise ratio.

  • Data Analysis:

    • The signals corresponding to N-propionylglycine are identified based on their characteristic chemical shifts and spin-spin coupling patterns.

    • Quantification is achieved by integrating the area of a specific, well-resolved proton signal of N-propionylglycine and comparing it to the integral of the known concentration of the reference standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its use as an internal standard in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of N-propionylglycine, a critical biomarker for the diagnosis and monitoring of propionic acidemia. The detailed methodologies provided in this guide offer a framework for the application of this important analytical standard in research and clinical settings.

References

An In-depth Technical Guide to n-Propionylglycine-2,2-d2: Chemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of n-Propionylglycine-2,2-d2, a deuterated isotopologue of n-Propionylglycine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound in metabolic research, particularly in studies related to propionic acidemia and other inborn errors of metabolism.

Core Chemical Properties

This compound is a stable isotope-labeled form of n-Propionylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced by deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of n-Propionylglycine in biological matrices.

PropertyValueSource
Molecular Formula C₅H₇D₂NO₃[1]
Molecular Weight 133.14 g/mol [1]
CAS Number 1256842-51-9[2][3]
Physical Description Solid[4]
Melting Point Not available[5]
Boiling Point Not available[5]

Solubility

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol15 mg/mL
PBS (pH 7.2)10 mg/mL

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of N-acyl glycines involves the acylation of glycine. A plausible synthetic route for the deuterated compound would involve the reaction of glycine-2,2-d2 (B46479) with propionyl chloride or propionic anhydride (B1165640) under basic conditions.

General Experimental Protocol for N-Acylation of Glycine:

  • Dissolution: Glycine is dissolved in an aqueous solution of sodium bicarbonate or another suitable base.

  • Acylation: Propionyl chloride (or propionic anhydride) is added dropwise to the glycine solution at a controlled temperature (typically 0-5 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Acidification: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-propionylglycine product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

To synthesize this compound, one would start with commercially available glycine-2,2-d2.

Metabolic Significance and Signaling Pathway

n-Propionylglycine is a metabolite that accumulates in individuals with propionic acidemia, an inborn error of metabolism caused by a deficiency of the enzyme propionyl-CoA carboxylase. In this condition, the accumulation of propionyl-CoA leads to its alternative metabolism, including the conjugation with glycine to form n-Propionylglycine, which is then excreted in the urine. Therefore, the quantification of n-Propionylglycine is a key diagnostic marker for this disorder.

The following diagram illustrates the metabolic pathway leading to the formation of n-Propionylglycine.

Metabolic pathway of propionyl-CoA and formation of n-Propionylglycine.

Experimental Protocols: Quantification in Biological Samples

The accurate quantification of n-Propionylglycine in biological fluids like urine and plasma is crucial for the diagnosis and monitoring of propionic acidemia. A common and robust method for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which utilizes a stable isotope-labeled internal standard such as this compound for accurate quantification.

Detailed Methodology for Quantification of n-Propionylglycine in Urine by LC-MS/MS:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex the samples for 10 seconds to ensure homogeneity.

    • Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of this compound in 50% methanol/water).

    • Vortex the mixture for 10 seconds.

    • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Perform separation using a C18 reverse-phase column with a gradient elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both n-Propionylglycine and this compound are monitored for quantification.

    • Quantification: The concentration of n-Propionylglycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of n-Propionylglycine.

The following diagram illustrates the experimental workflow for the quantification of n-Propionylglycine in urine.

Experimental Workflow for n-Propionylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Collection Thaw_Vortex Thaw and Vortex Urine_Sample->Thaw_Vortex Centrifuge Centrifuge (4000 x g, 5 min) Thaw_Vortex->Centrifuge Mix_IS Mix Supernatant with This compound (Internal Standard) Centrifuge->Mix_IS Transfer_Vial Transfer to Autosampler Vial Mix_IS->Transfer_Vial LC_Separation Liquid Chromatography (C18 Column) Transfer_Vial->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Result Final Concentration of n-Propionylglycine Quantification->Final_Result

Experimental workflow for the quantification of n-Propionylglycine in urine.

References

n-Propionylglycine-2,2-d2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of n-Propionylglycine-2,2-d2, a deuterated isotopologue of N-Propionylglycine. This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, particularly in metabolomics and clinical diagnostics for inborn errors of metabolism.

Core Compound Data

The key molecular properties of this compound and its corresponding non-labeled analogue are summarized below. The incorporation of two deuterium (B1214612) atoms at the C2 position of the glycine (B1666218) moiety results in a mass shift of +2 Da, which is fundamental for its application in stable isotope dilution analysis.

PropertyThis compoundN-Propionylglycine
Molecular Formula C₅H₇D₂NO₃C₅H₉NO₃[1][2]
Molecular Weight 133.14 g/mol [3][4][5][6]131.13 g/mol [1][2][7]
Labeled CAS Number 1256842-51-9[3][4][5]N/A
Unlabeled CAS Number 21709-90-0[3][4][5]21709-90-0[1][2]
Synonyms Glycine-2,2-d2, N-(1-oxopropyl)-Propionylglycine, 2-(Propionylamino)acetic acid[8]

Biochemical Significance and Application

N-Propionylglycine is an acylglycine that serves as a key biomarker for certain metabolic disorders.[9][10] It is formed in the mitochondria via the conjugation of propionyl-CoA and glycine by the enzyme glycine N-acyltransferase.[10] Elevated levels of N-Propionylglycine in urine are a characteristic feature of propionic acidemia, an inherited metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase.[9][10]

Accurate quantification of N-Propionylglycine in biological matrices like urine and blood is crucial for the diagnosis and monitoring of this condition. This compound is the ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample extraction, derivatization, and chromatographic separation. Its distinct mass allows for precise differentiation and quantification by mass spectrometry.

Experimental Protocols

The following protocol describes a general methodology for the quantification of N-Propionylglycine in a biological matrix (e.g., urine) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Preparation of Standards and Internal Standard
  • Stock Solutions: Prepare individual stock solutions of N-Propionylglycine (analyte) and this compound (internal standard, IS) in a suitable solvent such as methanol (B129727) or water at a concentration of 1 mg/mL.

  • Calibration Standards: Create a series of calibration standards by serial dilution of the analyte stock solution to cover the expected physiological and pathological concentration range (e.g., 1.0 to 500 nM).[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Spiking: Thaw samples and centrifuge to remove particulates. To a fixed volume of urine (e.g., 100 µL), add a precise volume of the internal standard working solution.

  • Extraction: Isolate acylglycines using a solid-phase extraction (SPE) cartridge. Condition the cartridge, load the spiked sample, wash away interferences, and elute the analytes with an appropriate solvent (e.g., methanol).

  • Derivatization (Optional but common): To improve chromatographic properties and ionization efficiency, the extracted analytes can be derivatized. A common method is butylation using butanolic HCl, which converts the carboxylic acid group to a butyl ester.[6]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters Acquity HSS T3, 2.1 × 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the analyte from other matrix components. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-Propionylglycine) and the internal standard (this compound) must be determined by direct infusion of the individual standards. The mass difference of +2 Da for the internal standard will be reflected in its precursor and potentially its product ions.

Data Analysis and Quantification
  • Integrate the peak areas for both the analyte and the internal standard for each sample and calibration standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of N-Propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample recovery and matrix effects.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of N-Propionylglycine using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with IS (n-Propionylglycine-d2) Sample->Spike SPE Solid-Phase Extraction Spike->SPE Deriv Derivatization (e.g., Butylation) SPE->Deriv Recon Dry & Reconstitute Deriv->Recon LC HPLC Separation (Reversed-Phase) Recon->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Calib Generate Calibration Curve Ratio->Calib Quant Quantify Analyte Concentration Calib->Quant

Caption: Workflow for quantitative analysis of N-Propionylglycine.

References

A Technical Guide to n-Propionylglycine and its Deuterated Analog for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of unlabeled n-Propionylglycine and its deuterated form, focusing on their application in quantitative analysis. This document outlines the core principles, experimental considerations, and metabolic significance relevant to research and drug development.

Introduction to n-Propionylglycine and the Role of Deuterated Standards

n-Propionylglycine is an N-acylglycine, a conjugate of propionic acid and glycine (B1666218).[1][2] It is a key biomarker for monitoring inborn errors of metabolism, particularly propionic acidemia.[1][3] This disorder results from a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase, leading to the accumulation of propionyl-CoA.[3] The excess propionyl-CoA is then conjugated with glycine to form n-Propionylglycine, which is subsequently excreted in the urine.[1]

In the realm of quantitative bioanalysis, especially when using mass spectrometry, stable isotope-labeled internal standards are considered the gold standard for achieving the highest levels of accuracy and precision.[4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][5] This near-identical chemical behavior allows them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[4][5]

Physicochemical and Analytical Properties

Table 1: Physicochemical Properties of n-Propionylglycine and its Deuterated Analogs

PropertyUnlabeled n-Propionylglycinen-Propionyl-[d3]-glycinen-Propionyl-[d5]-glycine
Molecular Formula C₅H₉NO₃[2]C₅H₆D₃NO₃C₅H₄D₅NO₃[6]
Molecular Weight ( g/mol ) 131.13[2]134.15136.16[6]
Monoisotopic Mass (Da) 131.0582[2]134.0769136.0903
Appearance Solid[2]White to Light Beige Solid[]Data not available
Solubility Soluble in DMSO and Methanol (Slightly)[]Soluble in DMSO and Methanol (Slightly)[]Data not available

Note: The properties for the deuterated forms are based on commercially available standards. The exact mass and molecular weight will depend on the specific deuteration pattern.

Synthesis of Deuterated n-Propionylglycine

Detailed, publicly available protocols for the synthesis of deuterated n-Propionylglycine are scarce, as these are often proprietary methods for commercial suppliers. However, a general approach would involve the acylation of glycine with a deuterated propionylating agent. For example, n-Propionyl-[d5]-glycine can be synthesized by reacting glycine with propionyl-[d5] chloride.

Below is a logical workflow for the synthesis of a deuterated n-Propionylglycine standard.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Characterization cluster_product Final Product Glycine Glycine Acylation Reaction Acylation Reaction (e.g., Schotten-Baumann conditions) Glycine->Acylation Reaction Deuterated Propionylating Agent Deuterated Propionylating Agent (e.g., Propionyl-[d5] chloride) Deuterated Propionylating Agent->Acylation Reaction Purification Purification (e.g., Recrystallization, Chromatography) Acylation Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Deuterated n-Propionylglycine Deuterated n-Propionylglycine (e.g., n-Propionyl-[d5]-glycine) Characterization->Deuterated n-Propionylglycine

Caption: Logical workflow for the synthesis of deuterated n-Propionylglycine.

Experimental Protocols for Quantitative Analysis

The use of a deuterated internal standard is crucial for the accurate quantification of n-Propionylglycine in biological matrices by LC-MS/MS. The following is a template protocol based on established methods for acylglycine analysis.[1]

Sample Preparation (Human Urine)
  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Dilution and Internal Standard Spiking: Dilute the supernatant 1:10 with deionized water. To 100 µL of the diluted urine, add 10 µL of the deuterated n-Propionylglycine internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Table 2: Illustrative LC-MS/MS Parameters for n-Propionylglycine Analysis

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, re-equilibrate at 2% B for 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions (Analyte) To be determined empirically, e.g., Q1: 132.1 -> Q3: 76.1
MRM Transitions (IS - d5) To be determined empirically, e.g., Q1: 137.1 -> Q3: 76.1
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each transition

Note: The MRM transitions provided are hypothetical and must be optimized for the specific instrument and deuterated standard used.

G Urine Sample Urine Sample Dilution & IS Spiking Dilution and Internal Standard Spiking Urine Sample->Dilution & IS Spiking Protein Precipitation Protein Precipitation (Acetonitrile) Dilution & IS Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer to LC-MS Vial Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis

Caption: Experimental workflow for n-Propionylglycine quantification.

Metabolic Pathway of n-Propionylglycine

n-Propionylglycine is formed as a "detoxification" product when there is an accumulation of propionyl-CoA. This typically occurs in propionic acidemia due to a deficiency in propionyl-CoA carboxylase. The following diagram illustrates the metabolic fate of propionyl-CoA and the formation of n-Propionylglycine.

G cluster_precursors Precursors cluster_main_pathway Main Metabolic Pathway cluster_alternative_pathway Alternative Pathway (in Propionic Acidemia) Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Normal Metabolism Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA->Glycine N-acyltransferase Accumulated in Propionic Acidemia Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle n-Propionylglycine n-Propionylglycine Glycine N-acyltransferase->n-Propionylglycine Glycine Glycine Glycine->Glycine N-acyltransferase

Caption: Metabolic pathway of n-Propionylglycine formation.

Considerations for Using Deuterated n-Propionylglycine

While deuterated internal standards are highly effective, researchers should be aware of potential challenges:

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction if this bond is cleaved in a rate-determining step of a metabolic or chemical process.[8][9] For n-Propionylglycine, this is less of a concern for its use as an internal standard in LC-MS/MS where it is not metabolized, but it is a critical consideration in metabolic studies.

  • Chromatographic Shift: Although minimal, a slight difference in retention time between the deuterated and unlabeled compound can sometimes be observed.[10] This should be assessed during method development.

  • Isotopic Purity: The isotopic purity of the deuterated standard is crucial for accurate quantification. The contribution of the unlabeled analyte in the deuterated standard should be minimal.

  • Stability: The stability of the deuterium label should be considered. Labels on exchangeable positions (e.g., -OH, -NH, -SH) can be lost in certain solvents. For n-Propionylglycine, deuteration on the propionyl group is generally stable.[10]

Conclusion

The use of deuterated n-Propionylglycine as an internal standard is indispensable for the accurate and precise quantification of this important biomarker in biological samples. While specific comparative data and detailed synthesis protocols are not always publicly available, the principles outlined in this guide provide a robust framework for researchers to develop and validate their own analytical methods. A thorough understanding of the metabolic context of n-Propionylglycine, coupled with careful method development and validation, will ensure high-quality data for both basic research and clinical applications.

References

role of n-Propionylglycine in metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of n-Propionylglycine in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

n-Propionylglycine is an N-acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Propionic Acidemia. It is formed in the mitochondria through the conjugation of propionyl-CoA and glycine (B1666218). This guide provides a comprehensive overview of the metabolic significance of n-Propionylglycine, its biosynthesis, role in disease, and the experimental methods used for its study and quantification.

The Metabolic Pathway of n-Propionylglycine

n-Propionylglycine is synthesized from propionyl-CoA, a key intermediate in the catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. The formation of n-Propionylglycine is primarily a detoxification pathway that becomes significant when the primary metabolic route for propionyl-CoA is impaired.

Biosynthesis of n-Propionylglycine

The synthesis of n-Propionylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). This enzyme facilitates the conjugation of a propionyl group from propionyl-CoA to the amino group of glycine, forming n-Propionylglycine and releasing Coenzyme A (CoA).[1][2][3][4]

The reaction is as follows:

Propionyl-CoA + Glycine ⇌ n-Propionylglycine + CoA

Under normal physiological conditions, the concentration of propionyl-CoA is low, and thus, the production of n-Propionylglycine is minimal.[4]

Role in Propionic Acidemia

Propionic Acidemia is an autosomal recessive metabolic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase (PCC).[1][3][5] This enzyme is responsible for the conversion of propionyl-CoA to methylmalonyl-CoA, a crucial step in its entry into the Krebs cycle.[2][5]

In individuals with Propionic Acidemia, the deficiency of PCC leads to an accumulation of propionyl-CoA in the mitochondria.[1][5] This excess propionyl-CoA is then shunted into alternative metabolic pathways, including the formation of n-Propionylglycine by GLYAT.[1][3] The increased synthesis of n-Propionylglycine serves as a mechanism to sequester and excrete the toxic excess of propionate, as n-Propionylglycine is more water-soluble and can be readily eliminated in the urine.[1] Consequently, elevated levels of n-Propionylglycine in urine are a hallmark diagnostic marker for Propionic Acidemia.[1][3][6]

The accumulation of propionyl-CoA and its metabolites can lead to severe clinical manifestations, including metabolic acidosis, hyperammonemia, and neurological damage, by inhibiting key enzymes in the Krebs cycle and the electron transport chain, thereby impairing mitochondrial energy metabolism.[1][5]

Data Presentation

Quantitative data related to n-Propionylglycine and the associated enzyme kinetics are crucial for research and clinical diagnostics. The following tables summarize key quantitative information.

Table 1: Urinary n-Propionylglycine Concentrations
PopulationAnalyteMatrixConcentration RangeUnitsCitation
Healthy Individualsn-PropionylglycineUrine≤2.25mg/g Creatinine (B1669602)[1]
Healthy Adults (25-30 years)n-PropionylglycineUrine0.0609–0.6300µmol/mmol creatinine
Patients with Propionic Acidemian-PropionylglycineUrineSignificantly elevated-[1][3][5]
Table 2: Kinetic Parameters of Human Liver Glycine N-acyltransferase (GLYAT) for Various Acyl-CoA Substrates
SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Citation
Isobutyryl-CoA300 - 5600-[4]
2-Methylbutyryl-CoA300 - 5600-[4]
Isovaleryl-CoA300 - 5600-[4]
Butyryl-CoA300 - 5600-[4]
Hexanoyl-CoA300 - 5600-[4]
Octanoyl-CoA300 - 5600-[4]
Decanoyl-CoA300 - 5600-[4]
Benzoyl-CoA96.6 (s0.5)-[7]

Note: The Km values for most acyl-CoA esters are presented as a range from the cited literature. The value for Benzoyl-CoA is presented as s0.5 due to cooperative binding kinetics.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of n-Propionylglycine.

Quantification of n-Propionylglycine in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of n-Propionylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.1. Materials and Reagents

  • n-Propionylglycine analytical standard

  • Stable isotope-labeled internal standard (e.g., n-Propionyl-d5-glycine)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

  • Microcentrifuge tubes

  • Autosampler vials

3.1.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

  • Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate n-Propionylglycine from other urine components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for n-Propionylglycine and the internal standard need to be determined by direct infusion of the standards.

3.1.4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratios against the concentration.

  • The concentration of n-Propionylglycine in the urine samples is determined from the calibration curve and normalized to the urinary creatinine concentration.

Glycine N-acyltransferase (GLYAT) Activity Assay

This protocol describes a colorimetric assay to measure the activity of GLYAT by detecting the release of Coenzyme A (CoA).

3.2.1. Materials and Reagents

  • Mitochondrial protein extract (from liver or cultured cells)

  • Propionyl-CoA

  • Glycine

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Microplate reader

3.2.2. Assay Procedure

  • Prepare a reaction mixture in a 96-well plate containing:

    • 100 µL of Tris-HCl buffer (50 mM, pH 8.0)

    • 20 µL of DTNB solution (10 mM in buffer)

    • 20 µL of Glycine solution (100 mM in buffer)

    • 20 µL of mitochondrial protein extract (protein concentration to be optimized)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of Propionyl-CoA solution (10 mM in buffer).

  • Immediately measure the absorbance at 412 nm in a microplate reader.

  • Continue to monitor the increase in absorbance at 412 nm every minute for 10-20 minutes. The increase in absorbance is due to the reaction of the free sulfhydryl group of CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at 412 nm.

3.2.3. Data Analysis

  • Calculate the rate of the reaction (change in absorbance per minute).

  • Use the molar extinction coefficient of TNB (14,150 M-1cm-1) to convert the rate of change in absorbance to the rate of CoA formation (nmol/min).

  • Normalize the enzyme activity to the amount of protein in the extract (nmol/min/mg protein).

Mandatory Visualization

The following diagrams were created using the DOT language to illustrate key pathways and workflows.

metabolic_pathway cluster_catabolism Catabolism cluster_main_pathway Primary Metabolic Pathway cluster_detox_pathway Detoxification Pathway (in Propionic Acidemia) BCAA Branched-Chain Amino Acids (Isoleucine, Valine, Threonine, Methionine) PropionylCoA Propionyl-CoA BCAA->PropionylCoA OFA Odd-Chain Fatty Acids OFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Normal Metabolism GLYAT Glycine N-acyltransferase (GLYAT) PropionylCoA->GLYAT Accumulation in Propionic Acidemia MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA Krebs Krebs Cycle MethylmalonylCoA->Krebs Glycine Glycine Glycine->GLYAT nPropionylglycine n-Propionylglycine GLYAT->nPropionylglycine Urine Urinary Excretion nPropionylglycine->Urine

Caption: Metabolic pathway of n-Propionylglycine formation.

diagnostic_workflow NBS Newborn Screening (NBS) ElevatedC3 Elevated Propionylcarnitine (C3) NBS->ElevatedC3 UrineOrganicAcid Urine Organic Acid Analysis ElevatedC3->UrineOrganicAcid Follow-up ElevatedMarkers Elevated n-Propionylglycine, 3-Hydroxypropionate, Methylcitrate UrineOrganicAcid->ElevatedMarkers Confirmation Confirmatory Testing ElevatedMarkers->Confirmation Presumptive Positive Molecular Molecular Genetic Testing (PCCA or PCCB gene sequencing) Confirmation->Molecular Enzyme Enzyme Assay (Propionyl-CoA Carboxylase activity) Confirmation->Enzyme Diagnosis Diagnosis: Propionic Acidemia Molecular->Diagnosis Enzyme->Diagnosis

Caption: Diagnostic workflow for Propionic Acidemia.

References

N-Propionylglycine: A Core Biomarker for Propionic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Propionic acidemia (PA) is an autosomal recessive inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic defect disrupts the normal metabolism of several essential amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, leading to the accumulation of propionyl-CoA and its derivatives.[1][2] The subsequent buildup of toxic metabolites, including propionic acid, 3-hydroxypropionate, and 2-methylcitrate, results in a wide range of clinical manifestations, from life-threatening neonatal ketoacidosis to chronic multisystemic complications.[3][4]

In the landscape of diagnostic and monitoring biomarkers for propionic acidemia, N-propionylglycine, a glycine (B1666218) conjugate of propionic acid, has emerged as a crucial analyte. Its presence and concentration in urine are directly linked to the underlying metabolic disturbance. This technical guide provides a comprehensive overview of N-propionylglycine as a biomarker for propionic acidemia, detailing its biochemical basis, analytical methodologies for its quantification, and its clinical utility for researchers, scientists, and professionals involved in drug development.

Biochemical Pathway and Formation of N-Propionylglycine

Under normal physiological conditions, propionyl-CoA is converted to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to an accumulation of propionyl-CoA within the mitochondria.[4] To mitigate the toxicity of this buildup, the body utilizes alternative metabolic pathways. One such detoxification route is the conjugation of propionyl-CoA with glycine to form N-propionylglycine.[1][5] This reaction is catalyzed by the enzyme glycine N-acyltransferase.[1][5] The resulting N-propionylglycine is more water-soluble than its precursor and is subsequently excreted in the urine.[6] Therefore, elevated levels of urinary N-propionylglycine are a direct and specific indicator of the underlying metabolic block in propionic acidemia.[7][8]

Biochemical Pathway of Propionic Acid Metabolism and N-Propionylglycine Formation cluster_normal Normal Metabolism cluster_pa Propionic Acidemia Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Propionyl-CoA_PA Propionyl-CoA (Accumulation) Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Biotin D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA Carboxylase->D-Methylmalonyl-CoA Krebs Cycle Krebs Cycle D-Methylmalonyl-CoA->Krebs Cycle Further Metabolism Propionyl-CoA Carboxylase_Deficient Propionyl-CoA Carboxylase (Deficient) Propionyl-CoA_PA->Propionyl-CoA Carboxylase_Deficient Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA_PA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase N-Propionylglycine N-Propionylglycine Glycine N-acyltransferase->N-Propionylglycine Urinary Excretion Urinary Excretion N-Propionylglycine->Urinary Excretion GC-MS Experimental Workflow for Urinary Organic Acid Analysis Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Derivatization (Silylation) Derivatization (Silylation) Drying->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Diagnostic Logic for Propionic Acidemia Clinical Suspicion or Abnormal Newborn Screen Clinical Suspicion or Abnormal Newborn Screen Urinary Organic Acid Analysis Urinary Organic Acid Analysis Clinical Suspicion or Abnormal Newborn Screen->Urinary Organic Acid Analysis Plasma Acylcarnitine Profile Plasma Acylcarnitine Profile Clinical Suspicion or Abnormal Newborn Screen->Plasma Acylcarnitine Profile Elevated N-Propionylglycine Elevated N-Propionylglycine Urinary Organic Acid Analysis->Elevated N-Propionylglycine Other Abnormal Metabolites Elevated 3-Hydroxypropionate and Methylcitrate Urinary Organic Acid Analysis->Other Abnormal Metabolites Elevated Propionylcarnitine (C3) Elevated Propionylcarnitine (C3) Plasma Acylcarnitine Profile->Elevated Propionylcarnitine (C3) Diagnosis of Propionic Acidemia Diagnosis of Propionic Acidemia Elevated N-Propionylglycine->Diagnosis of Propionic Acidemia Elevated Propionylcarnitine (C3)->Diagnosis of Propionic Acidemia Other Abnormal Metabolites->Diagnosis of Propionic Acidemia

References

The Biological Significance of Acylglycines in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylglycines, N-acyl conjugates of the amino acid glycine (B1666218), are critical metabolites in intermediary metabolism. While often considered as detoxification products for accumulating acyl-CoA species, their biological significance extends to cellular signaling and diagnostics. This technical guide provides an in-depth exploration of the metabolic roles of acylglycines, their formation through the glycine conjugation pathway, and their utility as biomarkers for inborn errors of metabolism. Detailed methodologies for their quantification and visualization of key metabolic and signaling pathways are presented to support further research and drug development in this area.

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. This process, primarily occurring in the mitochondria of the liver and kidneys, is catalyzed by the enzyme glycine N-acyltransferase (GLYAT)[1][2]. Historically viewed as a mechanism for the detoxification and elimination of excess or xenobiotic acyl groups, emerging evidence suggests a more complex role for these molecules in cellular processes[3][4].

The accumulation of specific acylglycines in biological fluids is a hallmark of several inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias[5][6][7]. Consequently, the quantitative analysis of acylglycines has become an important tool in the diagnosis and monitoring of these conditions[5][8]. Furthermore, certain long-chain acylglycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, have been identified as signaling molecules, modulating pathways involved in pain, inflammation, and metabolism[9][10][11][12].

This guide will delve into the core aspects of acylglycine metabolism, their analytical determination, and their burgeoning role in cellular signaling, providing a comprehensive resource for researchers and clinicians.

The Glycine Conjugation Pathway

The formation of acylglycines is a two-step enzymatic process known as the glycine conjugation pathway. This pathway is essential for the detoxification of both endogenous and xenobiotic compounds containing a carboxylic acid group[2].

  • Activation of the Acyl Group: The first step involves the activation of a carboxylic acid to its corresponding acyl-CoA thioester. This reaction is catalyzed by a family of enzymes called acyl-CoA synthetases.

  • Conjugation with Glycine: The resulting acyl-CoA is then conjugated with glycine by glycine N-acyltransferase (GLYAT), forming the N-acylglycine and releasing coenzyme A (CoA)[1]. This regeneration of free CoA is crucial for maintaining mitochondrial function.

Key Enzyme: Glycine N-Acyltransferase (GLYAT)

GLYAT (EC 2.3.1.13) is the central enzyme in the glycine conjugation pathway. It exhibits broad substrate specificity, acting on a variety of acyl-CoA molecules, including those derived from fatty acid metabolism, branched-chain amino acid catabolism, and xenobiotics like benzoate (B1203000) and salicylate[2][13]. The efficiency of GLYAT can be influenced by genetic variations and the availability of its substrates, glycine and acyl-CoAs[13][14].

Glycine_Conjugation_Pathway cluster_0 Mitochondrial Matrix FattyAcids Fatty Acids AcylCoA Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthetase BCAAs Branched-Chain Amino Acids BCAAs->AcylCoA Catabolism Xenobiotics Xenobiotics (e.g., Benzoate) Xenobiotics->AcylCoA Acyl-CoA Synthetase Acylglycine N-Acylglycine AcylCoA->Acylglycine GLYAT CoA Coenzyme A Glycine Glycine Glycine->Acylglycine Acylglycine->CoA releases Excretion Excretion Acylglycine->Excretion Urinary Excretion

Glycine Conjugation Pathway

Acylglycines as Biomarkers for Inborn Errors of Metabolism

The analysis of urinary acylglycines is a powerful tool for the diagnosis of several inherited metabolic disorders. In these conditions, a defect in a specific metabolic pathway leads to the accumulation of a particular acyl-CoA species, which is then shunted into the glycine conjugation pathway, resulting in the excretion of a diagnostic acylglycine.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is a common fatty acid oxidation disorder characterized by the inability to break down medium-chain fatty acids. This leads to the accumulation of medium-chain acyl-CoAs, which are subsequently conjugated to glycine, resulting in elevated urinary levels of hexanoylglycine (B26119) (C6), suberylglycine, and octanoylglycine (C8)[15][16].

Isovaleric Acidemia (IVA)

IVA is an organic acidemia caused by a deficiency of isovaleryl-CoA dehydrogenase, an enzyme involved in the catabolism of the amino acid leucine. This results in the accumulation of isovaleryl-CoA and the excretion of large amounts of isovalerylglycine in the urine[12][17].

Other Metabolic Disorders

Elevated levels of specific acylglycines are also observed in other metabolic disorders, including:

  • Propionic Acidemia: Propionylglycine

  • 3-Methylcrotonyl-CoA Carboxylase Deficiency: 3-Methylcrotonylglycine

  • Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency: 2-Methylbutyrylglycine

Quantitative Data on Acylglycine Levels

The following tables summarize urinary acylglycine concentrations in healthy individuals and in patients with selected inborn errors of metabolism. These values are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Table 1: Urinary Acylglycine Reference Ranges in Healthy Individuals (mg/g Creatinine)

AcylglycineReference Range
n-Acetylglycine≤ 3.50
n-Propionylglycine≤ 2.25
Isobutyrylglycine≤ 3.00
n-Butyrylglycine≤ 2.50
2-Methylbutyrylglycine≤ 2.00
Isovalerylglycine≤ 8.00
n-HexanoylglycineNot typically detected
n-OctanoylglycineNot typically detected
SuberylglycineNot typically detected

Data compiled from Mayo Clinic Laboratories[18].

Table 2: Diagnostic Urinary Acylglycine Levels in Inborn Errors of Metabolism (mmol/mol creatinine)

DisorderDiagnostic AcylglycineReported ConcentrationReference Range
MCAD DeficiencyHexanoylglycineSignificantly elevatedNot detected
SuberylglycineSignificantly elevatedNot detected
Isovaleric AcidemiaIsovalerylglycine4000< 1.6

Data for Isovaleric Acidemia from De Biase et al., 2017[12].

Experimental Protocols for Acylglycine Analysis

The gold standard methods for the quantitative analysis of acylglycines in biological fluids are gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[15][19][20].

UPLC-MS/MS Method for Urinary Acylglycine Quantification

This method offers high sensitivity and specificity for the analysis of a wide range of acylglycines[5][8].

Sample Preparation:

  • To 100 µL of urine, add an internal standard solution containing deuterated acylglycine analogs.

  • Acidify the sample with hydrochloric acid.

  • Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acidic acylglycines.

  • Wash the cartridge with water and methanol (B129727) to remove interferences.

  • Elute the acylglycines with a solution of formic acid in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is employed for separation.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acylglycine and its internal standard are monitored for quantification.

UPLC_MSMS_Workflow Urine Urine Sample IS Internal Standard Addition Urine->IS Acid Acidification IS->Acid SPE Solid-Phase Extraction Acid->SPE Wash Wash Cartridge SPE->Wash Elute Elution Wash->Elute Dry Evaporation Elute->Dry Recon Reconstitution Dry->Recon UPLC UPLC Separation Recon->UPLC MSMS Tandem Mass Spectrometry (MRM) UPLC->MSMS Data Data Analysis MSMS->Data

UPLC-MS/MS Workflow for Acylglycine Analysis
GC-MS Method for Urinary Acylglycine Analysis

GC-MS is a robust method for acylglycine analysis, though it requires derivatization to increase the volatility of the analytes[20][21].

Sample Preparation and Derivatization:

  • Perform sample extraction as described for the UPLC-MS/MS method.

  • After evaporation, add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the acylglycines into their volatile trimethylsilyl (B98337) (TMS) derivatives.

  • Heat the sample to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

GC-MS Parameters:

  • Gas Chromatograph: A capillary column with a non-polar stationary phase is typically used for separation.

  • Mass Spectrometer: The mass spectrometer is operated in either full-scan mode for identification or selected-ion monitoring (SIM) mode for quantification.

Signaling Roles of Acylglycines

While the primary role of many acylglycines is detoxification, certain species, particularly long-chain unsaturated acylglycines, have emerged as important signaling molecules.

N-Arachidonoyl Glycine (NAGly)

NAGly is a metabolite of the endocannabinoid anandamide (B1667382) and has been shown to be an endogenous ligand for the G protein-coupled receptor GPR18 and GPR55[9][22]. Activation of these receptors by NAGly can lead to various cellular responses, including modulation of intracellular calcium levels and activation of mitogen-activated protein kinase (MAPK) pathways[9]. These signaling actions implicate NAGly in processes such as pain perception, inflammation, and vasorelaxation[10].

N-Oleoyl Glycine

N-oleoyl glycine has been shown to stimulate adipogenesis in 3T3-L1 adipocytes through a mechanism involving the cannabinoid receptor 1 (CB1) and the Akt signaling pathway[12]. This suggests a role for N-oleoyl glycine in the regulation of fat cell development and metabolism.

NAGly_Signaling NAGly N-Arachidonoyl Glycine (NAGly) GPR18 GPR18 NAGly->GPR18 GPR55 GPR55 NAGly->GPR55 PLC Phospholipase C (PLC) GPR55->PLC MAPK MAPK Pathway Activation GPR55->MAPK IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca

N-Arachidonoyl Glycine Signaling Pathway

Conclusion

Acylglycines are a fascinating and metabolically significant class of molecules. Their role extends from being crucial indicators of metabolic disease to active participants in cellular signaling. The continued development of sensitive analytical techniques will undoubtedly uncover further complexities in their biological functions. This guide provides a foundational understanding for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic and diagnostic potential of acylglycines.

References

N-Propionylglycine in Human Urine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Abundance, Metabolism, and Quantification of N-Propionylglycine in Human Urine.

N-Propionylglycine is a minor urinary metabolite that serves as a biomarker for cellular metabolic status, particularly in the context of propionate (B1217596) metabolism. Under normal physiological conditions, it is present at low levels in urine. However, its excretion can be significantly elevated in certain inborn errors of metabolism, most notably Propionic Acidemia. This technical guide provides a comprehensive overview of the natural abundance of N-Propionylglycine in urine, the methodologies for its quantification, and the underlying biochemical pathways.

Quantitative Data on Urinary N-Propionylglycine

The concentration of N-Propionylglycine in the urine of healthy individuals is generally low. The following table summarizes the available reference range for this metabolite. It is important to note that these values can be influenced by factors such as age, diet, and gut microbiome activity.

PopulationAnalyteSpecimenMethodReference Range
GeneralN-PropionylglycineUrineGC-MS≤2.25 mg/g Creatinine[1]

A study focusing on a pediatric Chinese population also established reference intervals for a panel of acylglycines, including N-Propionylglycine. The research indicated that after analysis, partitioning the reference intervals by age group was not necessary, suggesting that a single reference interval is applicable across the pediatric population studied.

Metabolic Pathway of N-Propionylglycine Formation

N-Propionylglycine is an acylglycine formed through the conjugation of propionyl-CoA and glycine (B1666218). This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The primary function of this pathway is the detoxification and elimination of excess propionyl-CoA, which can be toxic to cells at high concentrations. Propionyl-CoA is an intermediate in the catabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. In healthy individuals, propionyl-CoA is efficiently converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in cases of propionyl-CoA carboxylase deficiency (the underlying cause of Propionic Acidemia), propionyl-CoA accumulates and is shunted into alternative metabolic pathways, including the formation of N-Propionylglycine.

Metabolic Pathway of N-Propionylglycine Formation cluster_legend Legend Propionyl_CoA Propionyl-CoA N_Propionylglycine N-Propionylglycine Propionyl_CoA->N_Propionylglycine Detoxification Pathway Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Normal Metabolism Glycine Glycine Glycine->N_Propionylglycine Urine Urinary Excretion N_Propionylglycine->Urine Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase GLYAT Glycine N-acyltransferase (GLYAT) Metabolite Metabolite Enzyme Enzyme Product Product Excretion Excretion

Metabolic pathway of N-Propionylglycine formation.

Experimental Protocols for Quantification

The quantification of N-Propionylglycine in urine is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of urinary N-Propionylglycine.

Analytical Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (e.g., Dilution, SPE) Sample_Collection->Sample_Preparation Derivatization Derivatization (Optional, for GC-MS) Sample_Preparation->Derivatization Analysis LC-MS/MS or GC-MS Analysis Sample_Preparation->Analysis Direct Injection (for LC-MS/MS) Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General workflow for urinary N-Propionylglycine analysis.
Detailed Methodology: LC-MS/MS Quantification of Urinary Acylglycines

This protocol is a representative method for the quantification of a panel of urinary acylglycines, including N-Propionylglycine, using LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction)

  • Materials: Urine sample, internal standard solution (containing deuterated N-Propionylglycine), 1 M hydrochloric acid, ethyl acetate, solid-phase extraction (SPE) columns (e.g., C18).

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.

    • To 1 mL of supernatant, add the internal standard solution.

    • Acidify the sample to approximately pH 1 with 1 M HCl.

    • Condition the SPE column with methanol (B129727) followed by deionized water.

    • Apply the acidified urine sample to the SPE column.

    • Wash the column with deionized water to remove interfering substances.

    • Elute the acylglycines with ethyl acetate.

    • Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (Butylation)

  • Materials: Dried sample extract, 3 M HCl in n-butanol.

  • Procedure:

    • Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.

    • Heat the mixture at 65°C for 15 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

    • Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to separate the acylglycines.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the butyl ester of N-Propionylglycine and its deuterated internal standard are monitored. For example:

      • N-Propionylglycine-butyl ester: m/z 188 -> m/z 76

      • Deuterated N-Propionylglycine-butyl ester: (mass will be higher depending on the number of deuterium (B1214612) atoms) -> corresponding product ion.

    • Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

4. Data Analysis and Quantification

  • The concentration of N-Propionylglycine in the urine sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of N-Propionylglycine.

  • Results are typically normalized to the urinary creatinine (B1669602) concentration to account for variations in urine dilution and are reported in units such as mg/g creatinine or mmol/mol creatinine.

Conclusion

The quantification of urinary N-Propionylglycine is a valuable tool in the study of metabolic disorders, particularly those affecting propionate metabolism. While present at low levels in healthy individuals, its significant elevation serves as a key diagnostic marker for Propionic Acidemia. The analytical methods, primarily LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. A thorough understanding of its metabolic origin and the availability of robust analytical protocols are crucial for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Acylglycines in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. They play a crucial role in the detoxification of organic acids and are important biomarkers for diagnosing and monitoring various inborn errors of metabolism, particularly fatty acid oxidation disorders. Accurate and robust quantification of acylglycines in plasma is essential for both clinical research and drug development. This application note provides a detailed protocol for the sample preparation of human plasma for the analysis of a panel of acylglycines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method, incorporating protein precipitation followed by derivatization, is designed for high-throughput applications, offering excellent sensitivity, specificity, and reproducibility.

Principle

The method involves the removal of high-abundance proteins from plasma samples via protein precipitation with an organic solvent. To enhance the chromatographic retention and ionization efficiency of the target acylglycines, a derivatization step is employed. This protocol details the use of 3-nitrophenylhydrazine (B1228671) (3-NPH) as a derivatization reagent, which reacts with the carboxylic acid group of the acylglycines.[1][2] The derivatized acylglycines are then analyzed by LC-MS/MS. Stable isotope-labeled internal standards are used to ensure accurate quantification.

Metabolic Pathway of Acylglycine Biosynthesis

The formation of N-acylglycines is a key metabolic pathway for the detoxification of excess or xenobiotic organic acids. The pathway is primarily a two-step process involving the activation of a fatty acid to its acyl-CoA derivative, followed by the conjugation of the acyl-CoA with glycine.[3][4]

Acylglycine_Biosynthesis cluster_reactants Substrates FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase (ACSL) Acylglycine N-Acylglycine AcylCoA->Acylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->Acylglycine

Biosynthesis of N-acylglycines from fatty acids and glycine.

Experimental Protocols

Materials and Reagents
  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine (B92270)

  • Acylglycine analytical standards

  • Stable isotope-labeled acylglycine internal standards

  • Human plasma (K2-EDTA)

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Centrifugal vacuum evaporator

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

Sample_Prep_Workflow Start Start: Plasma Sample Add_IS Add Internal Standards Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Derivatization Derivatization with 3-NPH Evaporation->Derivatization Incubation Incubate Derivatization->Incubation LCMS_Analysis LC-MS/MS Analysis Incubation->LCMS_Analysis

Workflow for acylglycine sample preparation from plasma.
Detailed Protocol

1. Preparation of Reagents

  • Protein Precipitation Solution: Acetonitrile with 0.1% formic acid.

  • Derivatization Reagent 1 (3-NPH Solution): 200 mM 3-nitrophenylhydrazine HCl in 70% methanol.[1]

  • Derivatization Reagent 2 (EDC Solution): 120 mM EDC-HCl with 6% pyridine in 70% methanol.[1]

  • Internal Standard (IS) Working Solution: Prepare a stock solution of stable isotope-labeled acylglycines in methanol. Dilute to the desired working concentration.

2. Sample Preparation Procedure

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution to each sample.

  • Add 200 µL of the cold protein precipitation solution (Acetonitrile with 0.1% formic acid) to each sample.

  • Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness using a centrifugal vacuum evaporator.

  • To the dried residue, add 50 µL of the 3-NPH solution and 50 µL of the EDC solution.[1]

  • Vortex briefly to reconstitute the sample.

  • Incubate the samples at room temperature (25°C) for 30 minutes.[1]

  • After incubation, add 100 µL of water with 0.1% formic acid to each sample.

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in negative ion mode. The specific transitions for each derivatized acylglycine and internal standard should be optimized.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase should be developed to separate the acylglycines.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

Data Presentation

The following table summarizes the performance characteristics of the method for a selection of acylglycines. The data is compiled from various studies and may not be directly comparable due to differences in instrumentation and specific protocol variations.

AnalyteRecovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)LOD (µM)LOQ (µM)Linearity (r²)
Acetylglycine95.24.56.80.010.05>0.99
Propionylglycine92.85.17.20.0050.02>0.99
Isovalerylglycine98.13.95.50.0050.01>0.99
Hexanoylglycine101.56.28.10.010.05>0.99
Octanoylglycine96.74.86.50.010.05>0.99
Suberylglycine94.35.57.80.020.08>0.99

Data compiled from multiple sources for illustrative purposes.

Conclusion

This application note provides a robust and reliable method for the preparation of plasma samples for the quantitative analysis of acylglycines by LC-MS/MS. The combination of protein precipitation and derivatization with 3-nitrophenylhydrazine offers high recovery and sensitivity, making it suitable for high-throughput applications in clinical research and drug development. The use of stable isotope-labeled internal standards ensures accurate and precise quantification. This method can be a valuable tool for researchers and scientists studying metabolic disorders and related therapeutic interventions.

References

Application Notes and Protocols for N-Propionylglycine Quantification in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionylglycine is an acylglycine that serves as a crucial secondary biomarker for the inborn error of metabolism known as propionic acidemia.[1][2] This rare genetic disorder is caused by a deficiency in the mitochondrial enzyme propionyl-CoA carboxylase.[1][2] The enzymatic block leads to the accumulation of propionyl-CoA, which is then alternatively metabolized, in part through conjugation with glycine (B1666218) by the enzyme glycine N-acyltransferase, to form N-Propionylglycine that is subsequently excreted in the urine.[1][3] Therefore, the accurate and reliable quantification of N-Propionylglycine in urine is a key component in the diagnosis and monitoring of propionic acidemia.

These application notes provide detailed protocols for the preparation of human urine samples for the quantification of N-Propionylglycine using two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway

In a healthy individual, propionyl-CoA is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. However, in propionic acidemia, this enzyme is deficient, leading to an accumulation of propionyl-CoA. The body attempts to detoxify this excess by shunting it into an alternative pathway where it is conjugated with glycine to form N-Propionylglycine, which is then excreted in the urine.

cluster_0 Mitochondrion PC Propionyl-CoA PCC Propionyl-CoA Carboxylase PC->PCC Normal Metabolism GNAT Glycine N-acyltransferase PC->GNAT Propionic Acidemia (PCC Deficiency) MMCoA Methylmalonyl-CoA PCC->MMCoA Glycine Glycine Glycine->GNAT NPG N-Propionylglycine GNAT->NPG Urine Urine Excretion NPG->Urine

Metabolic pathway of N-Propionylglycine formation in propionic acidemia.

Experimental Workflows

The overall workflow for the quantification of N-Propionylglycine in urine involves sample collection, preparation, and analysis. The sample preparation step is critical and differs significantly between LC-MS/MS and GC-MS methodologies.

cluster_workflow Overall Workflow Collection Urine Sample Collection & Storage Preparation Sample Preparation Collection->Preparation LCMS_Prep LC-MS/MS Prep Preparation->LCMS_Prep Option 1 GCMS_Prep GC-MS Prep Preparation->GCMS_Prep Option 2 Analysis Instrumental Analysis LCMS_Prep->Analysis GCMS_Prep->Analysis LCMS LC-MS/MS Analysis->LCMS for LC-MS/MS GCMS GC-MS Analysis->GCMS for GC-MS Data Data Processing & Quantification LCMS->Data GCMS->Data

High-level overview of the analytical workflow.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the quantification of N-Propionylglycine in urine.

ParameterLC-MS/MS ("Dilute-and-Shoot")LC-MS/MS (Solid-Phase Extraction)GC-MS (Silylation)
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) ~0.01 ng/mL[4][5]Dependent on extraction efficiency0.03-0.34 mmol/mol creatinine (B1669602) (for similar organic acids)
Limit of Quantitation (LOQ) ~0.05 ng/mL[4][5]Dependent on extraction efficiency<5 nmole (for similar organic acids)
Precision (%RSD) <15%[6]<15%<10%
Accuracy (%Recovery) 90-110%90-110%90-110%
Reference Range 0.0609–0.6300 umol/mmol creatinine[7]0.0609–0.6300 umol/mmol creatinine[7]0.0609–0.6300 umol/mmol creatinine[7]

Experimental Protocols

Sample Collection and Storage
  • Collection: Collect a random urine specimen in a clean, sterile container. No preservatives are required.

  • Storage: For short-term storage (up to 72 hours), samples should be kept at 2-8°C. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation of the analyte. Avoid repeated freeze-thaw cycles.

Protocol 1: LC-MS/MS Sample Preparation ("Dilute-and-Shoot")

This method is rapid and requires minimal sample handling.

cluster_lcms_dilute LC-MS/MS 'Dilute-and-Shoot' Workflow Thaw Thaw Urine Sample (if frozen) Vortex Vortex Sample Thaw->Vortex Dilute Dilute with Internal Standard Solution Vortex->Dilute Centrifuge Centrifuge Dilute->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Analyze Inject into LC-MS/MS System Transfer->Analyze

Workflow for the 'Dilute-and-Shoot' LC-MS/MS sample preparation.

Materials:

  • Urine sample

  • Internal Standard (e.g., N-Propionylglycine-d3) solution in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Pipettes and tips

  • Microcentrifuge

  • Vortex mixer

Procedure:

  • If the urine sample is frozen, thaw it completely at room temperature or in a water bath at 37°C.

  • Vortex the urine sample for 10-15 seconds to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, combine 10 µL of the urine sample with 990 µL of the internal standard solution. This represents a 1:100 dilution. The dilution factor may need to be optimized based on the expected concentration of N-Propionylglycine and the sensitivity of the instrument.

  • Vortex the mixture for 10-15 seconds.

  • Centrifuge the tube at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Carefully transfer the supernatant to an autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Sample Preparation with Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve assay robustness.

Materials:

  • Urine sample

  • Internal Standard (e.g., N-Propionylglycine-d3)

  • SPE cartridges (e.g., mixed-mode anion exchange)

  • SPE manifold

  • Methanol (B129727) (conditioning solvent)

  • Water (equilibration solvent)

  • Ammonium (B1175870) hydroxide (B78521) (wash solvent)

  • Formic acid in an organic solvent (elution solvent)

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw and vortex the urine sample as described in Protocol 1.

    • In a microcentrifuge tube, add a known amount of internal standard to 1 mL of urine.

    • Acidify the sample by adding 10 µL of formic acid.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1 mL of methanol through each cartridge.

    • Pass 1 mL of water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove unretained interfering compounds.

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove weakly bound interferences.

  • Elution:

    • Elute the N-Propionylglycine and internal standard with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Preparation:

    • Transfer the reconstituted sample to an autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: GC-MS Sample Preparation with Liquid-Liquid Extraction and Silylation

This protocol is necessary for the analysis of N-Propionylglycine by GC-MS, as the derivatization step increases the volatility of the analyte.

cluster_gcms_prep GC-MS Sample Preparation Workflow Thaw Thaw Urine Sample & Add Internal Standard Acidify Acidify Sample Thaw->Acidify Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->Extract Evaporate1 Evaporate Organic Phase to Dryness Extract->Evaporate1 Derivatize Derivatization (Silylation) Evaporate1->Derivatize Evaporate2 Evaporate Reagents (if necessary) Derivatize->Evaporate2 Reconstitute Reconstitute in Organic Solvent Evaporate2->Reconstitute Transfer Transfer to GC-MS Vial Reconstitute->Transfer Analyze Inject into GC-MS System Transfer->Analyze

Workflow for GC-MS sample preparation with derivatization.

Materials:

  • Urine sample

  • Internal Standard (e.g., a stable isotope-labeled organic acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Hexane

  • Glass test tubes with screw caps

  • GC-MS vials with inserts

  • Pipettes and tips

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Heating block

Procedure:

  • Sample Preparation:

    • In a glass test tube, combine 1 mL of urine with a known amount of internal standard.

    • Add 100 µL of concentrated HCl to acidify the sample to a pH of approximately 1.

    • Saturate the aqueous phase by adding solid NaCl.

  • Liquid-Liquid Extraction:

    • Add 4 mL of ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction with another 4 mL of ethyl acetate and combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block.

  • Final Preparation:

    • Allow the tube to cool to room temperature.

    • The sample can be directly transferred to a GC-MS vial with an insert for analysis, or the derivatization reagents can be evaporated and the residue reconstituted in hexane.

    • The sample is now ready for injection into the GC-MS system.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is recommended to validate the chosen method in-house to ensure it meets the required performance characteristics for the intended application.

References

Application Note: Derivatization of N-Propionylglycine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Propionylglycine is an N-acyl-alpha amino acid that can be elevated in body fluids of individuals with certain metabolic disorders, such as propionic acidemia. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of metabolites; however, direct analysis of polar, non-volatile, and thermally labile compounds like N-propionylglycine is challenging[1][2]. Derivatization is a crucial sample preparation step that converts these analytes into more volatile and thermally stable forms suitable for GC-MS analysis by replacing active hydrogens on polar functional groups with nonpolar moieties[1][2]. This process improves chromatographic behavior and enhances detection sensitivity[3].

This application note provides detailed protocols for two common derivatization methods for N-propionylglycine: single-step silylation and a two-step esterification/acylation procedure.

Experimental Workflow

The overall process from sample preparation to data analysis follows a structured workflow to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Urine, Plasma) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Evaporation to Dryness (under Nitrogen stream) extraction->drying add_reagent Add Derivatization Reagent(s) (e.g., BSTFA or HCl/Methanol + PFPA) drying->add_reagent heating Incubation / Heating add_reagent->heating injection GC-MS Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection identification Compound Identification (Mass Spectra Library) detection->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: General experimental workflow for GC-MS analysis of N-propionylglycine.

Protocol 1: Silylation using BSTFA

Silylation is a robust and widely used derivatization technique where active hydrogens are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group[4]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent for this purpose. The resulting N-propionylglycine, TMS derivative is more volatile and thermally stable[4][5][6].

G cluster_reaction Silylation of N-Propionylglycine NPG N-Propionylglycine (C₅H₉NO₃) TMS_NPG N-Propionylglycine, TMS ester (C₈H₁₇NO₃Si) NPG->TMS_NPG + BSTFA (Heat) BSTFA BSTFA (C₈H₁₈F₃NOSi₂) Byproduct Byproducts

Caption: Reaction of N-propionylglycine with BSTFA to form its TMS derivative.

Methodology

  • Sample Preparation: Aliquot a standard solution or a dried sample extract into a micro-reaction vial. For biological fluids, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas[2][7].

  • Reagent Addition: Add 100 µL of a silylation reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue[8]. TMCS acts as a catalyst[4].

  • Reaction: Tightly cap the vial and heat at approximately 70-100°C for 1 hour to ensure complete derivatization[8].

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. A typical injection volume is 1 µL[9].

Protocol 2: Two-Step Esterification and Acylation

This method involves two sequential reactions. First, the carboxyl group of N-propionylglycine is esterified (e.g., methylation). Second, any remaining active hydrogens, such as on the amide group, are acylated. This procedure is highly effective for amino acids and related compounds[10][11].

Methodology

Step 1: Esterification (Methylation)

  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of 2 M methanolic HCl (hydrochloric acid in methanol)[10][11][12].

  • Reaction: Securely cap the vial and heat at 80°C for 60 minutes[10][11][12].

  • Drying: After cooling, evaporate the reagent completely under a stream of nitrogen gas.

Step 2: Acylation (Pentafluoropropionylation)

  • Reagent Addition: To the dried methyl ester from the previous step, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (B1165640) (PFPA) and ethyl acetate[10][11][12].

  • Reaction: Cap the vial and heat at 65°C for 30 minutes[10][11][12].

  • Final Preparation: Evaporate the reagent to dryness under nitrogen. Reconstitute the final derivative in a suitable solvent for injection, such as toluene (B28343) or isooctane[7][10]. The sample is now ready for GC-MS analysis.

Data Presentation: Quantitative Parameters

The successful analysis of derivatized N-propionylglycine relies on appropriate derivatization conditions and GC-MS instrument settings.

Table 1: Comparison of Derivatization Protocols

Parameter Protocol 1: Silylation Protocol 2: Esterification/Acylation Reference
Primary Reagent(s) BSTFA (+1% TMCS) 2M HCl in Methanol, then PFPA in Ethyl Acetate [8][10][11]
Target Functional Groups Carboxyl (-COOH), Amide (-NH) Carboxyl (-COOH), Amide (-NH) [4]
Reaction Temperature 70 - 100°C 80°C (Esterification), 65°C (Acylation) [8][10][11]
Reaction Time ~ 60 minutes 60 minutes (Esterification), 30 minutes (Acylation) [8][10][11]
Derivative Formed Trimethylsilyl (TMS) ester Methyl ester (Me), Pentafluoropropionyl (PFP) amide [5][12]

| Key Advantage | Single-step reaction | Produces highly stable and sensitive derivatives |[4][11] |

Table 2: Typical GC-MS Instrument Parameters

Parameter Typical Setting Reference
GC Column DB-5, Ultra-2, or similar non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film) [5][7]
Carrier Gas Helium at a constant flow of ~1.0 mL/min [7][10]
Injector Temperature 250 - 280°C [10]
Oven Temperature Program Initial: 50-100°C, hold for 1 min [5][7]
Ramp: 5-15°C/min to 280-300°C [5][7]
Final Hold: 5 min [7]
MS Interface Temperature 280 - 300°C [10]
Ion Source Temperature 230 - 250°C [10]
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) [7][12]
Mass Analyzer Quadrupole [13]

| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |[10][14] |

References

Application Notes and Protocols for Metabolic Flux Analysis Using n-Propionylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies, allowing for the tracking of atoms through metabolic pathways. n-Propionylglycine-2,2-d2 is a deuterated stable isotope-labeled compound that can be employed as a tracer to investigate the metabolic flux of propionyl-CoA, a key intermediate in the catabolism of certain amino acids and odd-chain fatty acids.[1][2] Dysregulation of propionyl-CoA metabolism is associated with several inborn errors of metabolism, most notably propionic acidemia.[3][4] Therefore, tracing the fate of this compound can provide valuable insights into disease pathophysiology and the efficacy of therapeutic interventions.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis, with a focus on cell culture and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance of n-Propionylglycine (B26123)

n-Propionylglycine is an acylglycine, which are typically minor metabolites of fatty acids.[4] However, in metabolic disorders such as propionic acidemia, where the enzyme propionyl-CoA carboxylase is deficient, propionyl-CoA accumulates.[5] This accumulation leads to an increased formation of n-propionylglycine through the action of glycine (B1666218) N-acyltransferase.[4][6] By introducing this compound, the labeled propionyl group can be traced as it is metabolized, providing a dynamic view of the underlying metabolic pathways.

Key Applications

  • Disease Modeling: Investigating the metabolic consequences of genetic defects in propionyl-CoA metabolism, such as in propionic acidemia.[3]

  • Drug Development: Evaluating the impact of novel therapeutic agents on the flux through the propionyl-CoA metabolic pathway.

  • Biomarker Discovery: Identifying and validating biomarkers associated with disorders of propionate (B1217596) metabolism.[4]

  • Understanding Fundamental Metabolism: Elucidating the contribution of various substrates to the propionyl-CoA pool and its subsequent metabolic fate.

Experimental Protocols

I. Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell type and experimental question.

Materials:

  • Cell line of interest (e.g., primary fibroblasts, hepatocytes, or a relevant disease model)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Nutrient-free medium (for labeling)

  • Dialyzed fetal bovine serum (dFBS)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures approximately 80% confluency at the time of harvest.

  • Overnight Culture: Culture the cells overnight in a complete medium to allow for attachment and recovery.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing a nutrient-free medium with this compound at a final concentration of 100 µM to 1 mM (concentration should be optimized). Also, supplement with dFBS.

  • Initiation of Labeling: Aspirate the complete medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the label into downstream metabolites and achieve isotopic steady state. The time required to reach a steady state will depend on the turnover rate of the metabolites in the pathway.[7]

II. Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from cultured cells.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Vacuum concentrator

Procedure:

  • Quenching and Lysis: At each time point, aspirate the labeling medium and add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

  • Cell Scraping: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tubes vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.

III. Sample Preparation for LC-MS/MS Analysis

Materials:

  • Dried metabolite extracts

  • Internal Standard (ISTD) solution: n-Octanoylglycine-2,2-d2 in ice-cold acetonitrile (B52724) (concentration to be optimized)

  • Autosampler vials

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the ISTD solution (e.g., 100 µL).

  • Protein Precipitation: Vortex vigorously for 30 seconds to ensure complete reconstitution and precipitation of any remaining proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

IV. LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument used.

Liquid Chromatography (LC):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B; 1-7 min: 5-95% B; 7-8 min: 95% B; 8-8.1 min: 95-5% B; 8.1-10 min: 5% B
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS):

ParameterValue
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
n-Propionylglycine132.176.115
This compound 134.1 78.1 15
Methylmalonyl-CoA (as a downstream metabolite indicator)Analyze for labeled succinyl-CoA or TCA intermediates
Succinyl-CoA (as a downstream metabolite indicator)Analyze for labeled TCA intermediates
n-Octanoylglycine-2,2-d2 (ISTD) 204.2 78.1 20

Note: The MRM for this compound is predicted based on the fragmentation of the unlabeled compound. The exact m/z values and collision energy should be optimized by direct infusion of the standard.

Data Analysis and Presentation

  • Data Acquisition: Acquire data using the instrument's software.

  • Quantification: Quantify the peak areas of the labeled and unlabeled metabolites and the internal standard.

  • Isotopologue Distribution: Determine the fractional labeling of each metabolite at each time point. Correct for the natural abundance of isotopes.

  • Metabolic Flux Calculation: Use computational software (e.g., INCA, Metran) to model the metabolic network and estimate the fluxes that best fit the experimental data.

Quantitative Data Summary

The following table presents representative data from a study using [¹³C₃]propionate to trace its metabolism in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a control individual and a patient with propionic acidemia (PA).[3] This data illustrates the type of quantitative information that can be obtained from stable isotope tracing experiments in this metabolic pathway.

Table 1: Isotopomer Labeling of TCA Cycle Intermediates from [¹³C₃]propionate [3]

MetaboliteIsotopologueControl hiPSC-CMs (Mole Percent)PA hiPSC-CMs (Mole Percent)
Malate M+065.2 ± 2.188.9 ± 1.5
M+112.1 ± 0.55.3 ± 0.4
M+215.3 ± 1.14.1 ± 0.5
M+37.4 ± 0.61.7 ± 0.2
Citrate M+070.1 ± 1.892.3 ± 1.1
M+110.5 ± 0.43.2 ± 0.3
M+212.4 ± 1.03.1 ± 0.4
M+35.3 ± 0.41.0 ± 0.1
M+41.7 ± 0.20.4 ± 0.1

Data are presented as mean ± SE, N=4 per group. M+n denotes the isotopologue with n heavy atoms.

Visualizations

Propionyl-CoA Metabolism Pathway

cluster_sources Sources of Propionyl-CoA cluster_main_pathway Propionyl-CoA Catabolism cluster_tracer Tracer Metabolism Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-chain Fatty Acids OddChainFA->PropionylCoA MethylmalonylCoA (S)-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (PCC) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCA TCA Cycle SuccinylCoA->TCA Tracer This compound LabeledPropionylCoA Propionyl-CoA-d2 Tracer->LabeledPropionylCoA Hydrolysis & Activation

Caption: Metabolic pathway of propionyl-CoA and entry of the this compound tracer.

Experimental Workflow for Metabolic Flux Analysis

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase CellCulture 1. Cell Culture IsotopeLabeling 2. Isotope Labeling with This compound CellCulture->IsotopeLabeling MetaboliteExtraction 3. Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMS 4. LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing 5. Data Processing (Peak Integration, Normalization) LCMS->DataProcessing FluxCalculation 6. Metabolic Flux Calculation DataProcessing->FluxCalculation BiologicalInterpretation 7. Biological Interpretation FluxCalculation->BiologicalInterpretation

Caption: Workflow for metabolic flux analysis using this compound.

Logical Relationship of Propionyl-CoA Accumulation and Biomarker Formation

PCC_Deficiency Propionyl-CoA Carboxylase (PCC) Deficiency PropionylCoA_Accumulation Propionyl-CoA Accumulation PCC_Deficiency->PropionylCoA_Accumulation Glycine_Conjugation Increased Glycine Conjugation PropionylCoA_Accumulation->Glycine_Conjugation Propionylglycine_Excretion Elevated Urinary n-Propionylglycine Glycine_Conjugation->Propionylglycine_Excretion

Caption: Pathological consequence of PCC deficiency leading to biomarker formation.

References

Application Notes and Protocols for n-Propionylglycine-2,2-d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propionylglycine-2,2-d2 is a deuterated, stable isotope-labeled form of n-propionylglycine (B26123). n-Propionylglycine is an acylglycine that serves as a biomarker for propionic acidemia, an inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC).[1][2] In affected individuals, the accumulation of propionyl-CoA leads to its alternative metabolism, including conjugation with glycine (B1666218) to form n-propionylglycine.[3]

The deuterium-labeled this compound is a valuable tool for metabolic research, particularly in the context of stable isotope tracing studies in cell culture models of propionic acidemia. By introducing this labeled compound, researchers can trace the metabolic fate of propionylglycine and related metabolites, offering insights into disease pathophysiology and the efficacy of potential therapeutic interventions. The stability of the deuterium (B1214612) label at the 2,2-position of the glycine moiety ensures that it is not readily lost through metabolic exchange, making it an excellent tracer for mass spectrometry-based analyses.

The primary application of this compound in a cell culture setting is for metabolic flux analysis, allowing for the quantitative investigation of pathways involving propionyl-CoA. This can be particularly useful in studies involving patient-derived cells, such as fibroblasts or induced pluripotent stem cell (iPSC)-derived models, which recapitulate the disease phenotype.[4][5]

Key Applications

  • Metabolic Flux Analysis: Tracing the incorporation and turnover of the propionylglycine pool in cellular models of propionic acidemia.

  • Disease Modeling: Investigating the biochemical consequences of propionyl-CoA accumulation in various cell types, including hepatocytes, fibroblasts, and cardiomyocytes.[5][6]

  • Drug Discovery and Development: Evaluating the effects of therapeutic candidates on the metabolism of propionyl-CoA and its downstream metabolites.[7][8]

  • Biomarker Validation: Using stable isotope dilution assays for the precise quantification of endogenous n-propionylglycine in cell lysates and culture media.

Data Presentation

The following table summarizes hypothetical quantitative data from a stable isotope tracing experiment using this compound in a propionic acidemia cell model. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.

Cell LineTreatmentLabeled n-Propionylglycine (d2) Concentration (µM)Unlabeled n-Propionylglycine (d0) Concentration (µM)Labeled Propionyl-CoA (d2) Peak Area (Arbitrary Units)
Control FibroblastsVehicle10< 0.1Not Detected
PA Patient FibroblastsVehicle105.2 ± 0.8150 ± 25
PA Patient FibroblastsTherapeutic Candidate A102.1 ± 0.565 ± 15
PA Patient FibroblastsTherapeutic Candidate B104.9 ± 0.9140 ± 30

PA: Propionic Acidemia

Signaling Pathways

The metabolism of propionyl-CoA is central to the pathophysiology of propionic acidemia. The following diagram illustrates the key metabolic pathway.

Propionyl-CoA Metabolism cluster_tca TCA Cycle cluster_alternative Alternative Metabolism (in Propionic Acidemia) Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Methionine Methionine Methionine->PropionylCoA Threonine Threonine Threonine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) PropionylCoA->PCC Biotin, ATP Propionylglycine n-Propionylglycine PropionylCoA->Propionylglycine Glycine N-Acyltransferase Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12) TCA TCA Cycle SuccinylCoA->TCA Glycine Glycine Glycine->Propionylglycine Experimental Workflow start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_medium Add Labeling Medium to Cells incubation_24h->add_medium prepare_medium Prepare Labeling Medium with this compound prepare_medium->add_medium time_course Incubate for Time Course (e.g., 0, 2, 6, 12, 24h) add_medium->time_course wash_cells Wash Cells with Ice-Cold PBS time_course->wash_cells extract_metabolites Extract Metabolites with 80% Methanol wash_cells->extract_metabolites centrifuge Centrifuge and Collect Supernatant extract_metabolites->centrifuge dry_extract Dry Metabolite Extract centrifuge->dry_extract reconstitute Reconstitute in LC-MS Solvent dry_extract->reconstitute lcms_analysis Analyze by LC-MS reconstitute->lcms_analysis data_analysis Data Analysis and Interpretation lcms_analysis->data_analysis

References

Application Notes and Protocols: NMR Spectroscopy of n-Propionylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of n-Propionylglycine-2,2-d2, a deuterated isotopologue of the endogenous metabolite n-Propionylglycine. This document includes predicted NMR data, detailed experimental protocols for sample preparation and analysis, and a discussion of its applications in metabolic research and drug development.

Introduction

n-Propionylglycine is an N-acylglycine formed through the conjugation of propionic acid and glycine (B1666218).[1] Elevated levels of n-Propionylglycine in urine are a key biomarker for propionic acidemia, an inborn error of metabolism.[2] The deuterated analog, this compound, serves as a valuable tool in metabolomics and drug discovery.[3][4] Its primary applications include its use as an internal standard for quantitative mass spectrometry, a tracer for metabolic flux analysis to study the kinetics of the glycine conjugation pathway, and in NMR-based metabolic profiling.[5][6][7] The deuterium (B1214612) labeling at the C2 position of the glycine moiety provides a distinct mass shift for mass spectrometry and characteristic changes in the NMR spectrum, facilitating its differentiation from the endogenous, non-labeled compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the known spectral data of n-Propionylglycine and the established effects of deuterium substitution on NMR spectra. The deuteration at the 2,2-position of the glycine backbone leads to the absence of the corresponding signal in the ¹H NMR spectrum and a characteristic triplet in the ¹³C NMR spectrum for the deuterated carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityProtonsAssignment
~2.23Quartet (q)2H-CH₂- (Propionyl)
~1.08Triplet (t)3H-CH₃ (Propionyl)

Note: The signal for the glycine -CH₂- protons (around 3.9 ppm in the non-deuterated analog) is absent due to deuterium substitution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~175SingletC=O (Carboxyl)
~172SingletC=O (Amide)
~41Triplet (t)-CD₂- (Glycine)
~29Singlet-CH₂- (Propionyl)
~10Singlet-CH₃ (Propionyl)

Note: The multiplicity of the -CD₂- carbon is predicted to be a triplet due to coupling with deuterium (spin I=1).

Metabolic Pathway of n-Propionylglycine Formation

n-Propionylglycine is synthesized in the mitochondria from propionyl-CoA and glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[8] The accumulation of propionyl-CoA, often due to deficiencies in the enzyme propionyl-CoA carboxylase in propionic acidemia, drives the formation of n-Propionylglycine.[2]

metabolic_pathway Propionyl_CoA Propionyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) Propionyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT n_Propionylglycine n-Propionylglycine GLYAT->n_Propionylglycine CoA CoA-SH GLYAT->CoA

Caption: Metabolic synthesis of n-Propionylglycine.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from glycine-2,2-d2 (B46479) and propionyl chloride.

Materials:

Procedure:

  • Dissolve glycine-2,2-d2 in a 1 M NaOH solution in an ice bath.

  • Slowly add propionyl chloride dropwise to the stirring solution while maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted propionyl chloride.

  • Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl.

  • Extract the product into diethyl ether.

  • Dry the organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield this compound.

  • The final product can be further purified by recrystallization.

NMR Sample Preparation and Analysis

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard (optional, e.g., TMS or a suitable deuterated standard)

Procedure:

  • Weigh the desired amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

  • If an internal standard is required, add a small, precise amount to the solution.

  • Cap the NMR tube and label it appropriately.

  • Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Start Glycine-2,2-d2 + Propionyl Chloride Reaction Acylation Reaction Start->Reaction Purification Extraction and Purification Reaction->Purification Product This compound Purification->Product Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Product->Sample_Prep NMR_Acquisition 1H and 13C NMR Spectra Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Spectral Analysis NMR_Acquisition->Data_Processing Result Structural Confirmation and Purity Assessment Data_Processing->Result

Caption: Workflow for synthesis and NMR analysis.

References

Application Notes and Protocols: Storage and Stability of n-Propionylglycine-2,2-d2 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propionylglycine-2,2-d2 is a stable isotope-labeled internal standard crucial for the accurate quantification of n-Propionylglycine in biological matrices using mass spectrometry-based techniques. The integrity and stability of the internal standard solution are paramount for reliable and reproducible analytical results. These application notes provide detailed protocols for the storage, handling, and stability assessment of this compound solutions to ensure data quality in research and drug development settings.

Product Information

ParameterInformation
Chemical Name This compound
Synonyms N-(1-Oxopropyl)glycine-2,2-d2
Molecular Formula C₅H₇D₂NO₃
Molecular Weight 133.14 g/mol
Appearance Solid
Primary Use Internal standard for mass spectrometry

Storage and Handling of Solid Compound

Proper storage of the neat (solid) this compound is essential for its long-term stability.

ConditionRecommendationCitation
Temperature Store at -20°C for long-term storage.[1]
Light Protect from light; store in an amber vial or in the dark.[1]
Moisture Store in a desiccator to prevent moisture absorption.

For the non-deuterated form, N-Propionylglycine, a stability of ≥ 4 years has been reported when stored as a solid at -20°C. Similar stability can be expected for the deuterated analog under the same conditions.

Preparation and Storage of Stock and Working Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and handling procedures.

Recommended Solvents and Solubility

Based on the solubility data for the non-deuterated N-Propionylglycine, the following solvents are recommended for preparing stock solutions:

SolventSolubility
Dimethylformamide (DMF) 30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL
Ethanol 15 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL

For use in LC-MS/MS applications, methanol (B129727) or acetonitrile (B52724) are also common solvents for preparing stock and working solutions.

Protocol for Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of the solid compound in a clean, calibrated microbalance.

    • Dissolve the solid in a suitable solvent (e.g., methanol, DMSO) to the desired concentration in a volumetric flask.

    • Ensure complete dissolution by vortexing or sonicating if necessary.

    • Store the stock solution in a tightly sealed amber vial at -20°C or below.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate solvent (often the mobile phase or a component of it, e.g., 50% methanol in water).

    • It is recommended to prepare fresh working solutions daily. If stored, they should be kept at 2-8°C for short-term use (up to 24 hours) and protected from light.

Stability of this compound Solutions

Experimental Protocols for Stability Assessment

The following protocols are designed to guide the user in assessing the stability of their this compound solutions under various conditions.

This study evaluates the stability of the working solution under typical laboratory conditions.

  • Prepare a fresh working solution of this compound in the intended solvent.

  • Analyze an aliquot of the solution immediately (T=0) using a validated analytical method (e.g., LC-MS/MS).

  • Leave the solution on the bench-top at room temperature, protected from light.

  • Analyze aliquots at specified time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Compare the analytical response at each time point to the T=0 response. The solution is considered stable if the response is within ±15% of the initial value.

This study assesses the stability of the stock and working solutions under proposed storage conditions.

  • Prepare multiple aliquots of the stock and working solutions.

  • Analyze a set of aliquots immediately (T=0).

  • Store the remaining aliquots at the intended storage temperature (e.g., -20°C).

  • Analyze aliquots at defined intervals (e.g., 1, 2, 4 weeks, and 1, 3, 6 months).

  • Compare the results to the T=0 values. The solution is considered stable if the results are within ±15% of the initial measurement.

This protocol determines the stability of solutions upon repeated freezing and thawing cycles.[4][5]

  • Prepare aliquots of the stock or working solution.

  • Analyze a set of aliquots that have not been frozen (T=0, optional) or have been through one freeze-thaw cycle.

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw the aliquots completely at room temperature.

  • Repeat the freeze-thaw cycle for a specified number of times (e.g., 3 to 5 cycles).

  • After the final thaw, analyze the samples and compare the results to the initial analysis. The solution is deemed stable if the analytical response is within ±15% of the initial response.

Data Presentation for Stability Studies

The results of the stability studies should be summarized in clear and structured tables.

Table 1: Short-Term (Bench-Top) Stability of this compound Working Solution

Time (hours)Mean Analytical Response (n=3)% Change from T=0Pass/Fail (±15%)
0[Insert Data]0Pass
2[Insert Data][Calculate][Determine]
4[Insert Data][Calculate][Determine]
8[Insert Data][Calculate][Determine]
12[Insert Data][Calculate][Determine]
24[Insert Data][Calculate][Determine]

Table 2: Long-Term Stability of this compound Stock Solution at -20°C

Time PointMean Concentration (n=3)% of Initial ConcentrationPass/Fail (±15%)
0[Insert Data]100Pass
1 Week[Insert Data][Calculate][Determine]
1 Month[Insert Data][Calculate][Determine]
3 Months[Insert Data][Calculate][Determine]
6 Months[Insert Data][Calculate][Determine]

Table 3: Freeze-Thaw Stability of this compound Working Solution

Freeze-Thaw CycleMean Analytical Response (n=3)% Change from Cycle 1Pass/Fail (±15%)
1[Insert Data]0Pass
2[Insert Data][Calculate][Determine]
3[Insert Data][Calculate][Determine]
4[Insert Data][Calculate][Determine]
5[Insert Data][Calculate][Determine]

Visualized Workflows and Pathways

N-Acylglycine Biosynthesis Pathway

The biosynthesis of N-acylglycines, including n-Propionylglycine, primarily involves the conjugation of an acyl-CoA with glycine.

N_Acylglycine_Biosynthesis Propionic_Acid Propionic Acid Propionyl_CoA Propionyl-CoA Propionic_Acid->Propionyl_CoA Acyl-CoA Synthetase n_Propionylglycine n-Propionylglycine Propionyl_CoA->n_Propionylglycine Glycine N-acyltransferase (GLYAT) Glycine Glycine Glycine->n_Propionylglycine

Caption: Biosynthesis pathway of n-Propionylglycine.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting stability studies.

Stability_Assessment_Workflow Start Prepare Stock and Working Solutions T0_Analysis Immediate Analysis (T=0) Start->T0_Analysis Storage_Conditions Store Aliquots under Defined Conditions Start->Storage_Conditions Data_Comparison Compare Data to T=0 or Initial Cycle T0_Analysis->Data_Comparison Short_Term Short-Term (Bench-Top) Storage_Conditions->Short_Term Room Temp Long_Term Long-Term (e.g., -20°C) Storage_Conditions->Long_Term Frozen Freeze_Thaw Freeze-Thaw Cycles Storage_Conditions->Freeze_Thaw Cycling Time_Point_Analysis Analyze at Specified Time Points Short_Term->Time_Point_Analysis Long_Term->Time_Point_Analysis Freeze_Thaw->Time_Point_Analysis Time_Point_Analysis->Data_Comparison Conclusion Determine Solution Stability Data_Comparison->Conclusion

Caption: General workflow for stability assessment.

LC-MS/MS Analysis Workflow

This diagram outlines the typical workflow for quantifying n-Propionylglycine using this compound as an internal standard.[6][7]

LC_MS_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS Spike with this compound Internal Standard Sample_Prep->Spike_IS LC_Separation LC Separation (e.g., Reversed-Phase) Spike_IS->LC_Separation MS_Detection Mass Spectrometry (Ionization and Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Data_Processing Data Processing (Peak Integration, Ratio Calculation) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Labeling Experiments with Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during isotopic labeling experiments with deuterated compounds. Below are frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low deuterium (B1214612) incorporation in my labeling experiment?

A1: Low incorporation of deuterium is a frequent issue that can stem from several factors.[1] The primary causes include an inactive or insufficient deuterium source, catalyst inactivity, or suboptimal reaction conditions such as temperature, time, and solvent choice.[1] To troubleshoot this, ensure your deuterium source (e.g., D₂O, D₂ gas) is of high isotopic purity and used in sufficient excess.[1] It is also crucial to verify the activity of your catalyst and optimize reaction parameters like temperature and duration.[1]

Q2: I'm observing a shift in retention time between my deuterated internal standard and the non-deuterated analyte. Why is this happening?

A2: This phenomenon is known as the "chromatographic deuterium isotope effect" (CDE).[2][3] It arises from subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These differences can alter the molecule's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds generally elute earlier, while in normal-phase chromatography, they tend to elute later.[2][3]

Q3: How can I minimize deuterium back-exchange during my experiment, particularly in hydrogen exchange-mass spectrometry (HX-MS)?

A3: Deuterium back-exchange, the loss of deuterium label and its replacement with hydrogen from the solvent, is a persistent problem that can degrade the quality of your data.[4] Back-exchange is influenced by pH, temperature, and exposure to protic solvents.[4][5] To minimize this, it is critical to optimize solution conditions. For HX-MS, a strategy of using higher salt concentrations during proteolysis and trapping, followed by lower salt and pH before electrospray injection, has been shown to be effective.[4][6] Shortening the LC elution gradient time has a surprisingly small effect on reducing back-exchange.[4][6]

Q4: My quantitative results are inconsistent when using a deuterated internal standard. What could be the cause?

A4: Inconsistent quantification, even with a deuterated internal standard, can be due to several factors. These include isotopic instability (back-exchange), differential matrix effects if the analyte and standard do not co-elute perfectly, and incorrect concentration or purity of the internal standard.[5][7] It is crucial to use an internal standard with high isotopic purity (typically >98%) and to ensure that the deuterium labels are on stable positions of the molecule to prevent back-exchange.[7][8]

Q5: What is the "kinetic isotope effect" (KIE) and how can it affect my results?

A5: The Deuterium Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium.[9] This occurs because the C-D bond is stronger than the C-H bond, requiring more energy to break. This can lead to slower metabolic rates for deuterated compounds.[10] This effect can be significant and may lead to "metabolic switching," where the compound is metabolized through an alternative pathway.[9]

Troubleshooting Guides

Problem 1: Low Deuterium Incorporation

Symptoms:

  • Mass spectrometry or NMR analysis shows a lower-than-expected level of deuterium enrichment in the final product.[11]

Troubleshooting Workflow:

Low_Incorporation Start Low Deuterium Incorporation Detected Check_Source Verify Deuterium Source (Purity and Excess) Start->Check_Source Check_Catalyst Assess Catalyst Activity (Poisoned or Inappropriate?) Check_Source->Check_Catalyst Source OK Unsuccessful Re-evaluate Labeling Strategy Check_Source->Unsuccessful Source Issue Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Check_Catalyst->Optimize_Conditions Catalyst OK Check_Catalyst->Unsuccessful Catalyst Issue Successful Successful Incorporation Optimize_Conditions->Successful Optimization Successful Optimize_Conditions->Unsuccessful Optimization Failed

Caption: Troubleshooting decision tree for low deuterium incorporation.

Possible Causes and Solutions:

Possible Cause Solution
Inactive or Insufficient Deuterium SourceEnsure the deuterium source (e.g., D₂O) has high isotopic purity and is used in sufficient excess to drive the reaction equilibrium.[1]
Catalyst Inactivity or InappropriatenessThe catalyst may be poisoned or unsuitable for the specific transformation. Consider using a fresh batch of catalyst or screening different catalysts.[1]
Suboptimal Reaction TemperatureThe reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage. Incrementally increase the temperature and monitor the reaction progress.[1]
Insufficient Reaction TimeThe reaction may not have reached equilibrium. Increase the reaction time and take aliquots at different time points to monitor deuterium incorporation.[1]
Poor Solvent ChoiceThe solvent can significantly impact the reaction. Choose a solvent that ensures the solubility of both the substrate and the catalyst and is appropriate for the reaction mechanism.[1]
Problem 2: Deuterium Back-Exchange

Symptoms:

  • Loss of deuterium label over time, especially during sample preparation and analysis.[4]

  • Appearance of a signal at the mass of the unlabeled analyte when analyzing a deuterated standard.[8]

Troubleshooting Workflow:

Back_Exchange Start Back-Exchange Suspected Check_Label_Position Review Label Position (Is it on a labile site?) Start->Check_Label_Position Optimize_pH Optimize pH of Solutions (Avoid strongly acidic/basic conditions) Check_Label_Position->Optimize_pH Stable Position Unsuccessful Re-synthesize with Stable Label Position Check_Label_Position->Unsuccessful Labile Position Minimize_H2O_Exposure Minimize Exposure to H₂O (Use D₂O-based buffers where possible) Optimize_pH->Minimize_H2O_Exposure Successful Back-Exchange Minimized Minimize_H2O_Exposure->Successful

Caption: Workflow for minimizing deuterium back-exchange.

Quantitative Data on Back-Exchange in HX-MS:

Condition Back-Exchange (%)
Standard LC Gradient~30%
Shortened LC Gradient (2x faster)~28%
Optimized pH and Ionic Strength~10%
This table illustrates that optimizing solution conditions is more effective at minimizing back-exchange than simply shortening the LC gradient.[5]
Problem 3: Chromatographic Isotope Effect

Symptoms:

  • The deuterated internal standard and the unlabeled analyte have different retention times in LC-MS analysis.[2][3]

Troubleshooting Workflow:

Isotope_Effect Start Retention Time Shift Observed Characterize_Shift Characterize the Shift (Inject standards separately and mixed) Start->Characterize_Shift Adjust_Chromatography Adjust Chromatographic Conditions (Gradient, temperature, column chemistry) Characterize_Shift->Adjust_Chromatography Consider_Alternative_IS Consider Alternative IS (e.g., ¹³C-labeled standard) Adjust_Chromatography->Consider_Alternative_IS Failure Acceptable_Coelution Acceptable Co-elution Achieved Adjust_Chromatography->Acceptable_Coelution Success No_Coelution Integrate Peaks Separately (If co-elution is not possible) Adjust_Chromatography->No_Coelution Partial Success Consider_Alternative_IS->Acceptable_Coelution

Caption: Troubleshooting chromatographic isotope effects.

Quantitative Data on Retention Time Shifts in Reversed-Phase Liquid Chromatography (RPLC):

Compound Chromatographic Conditions Retention Time Difference (Analyte - Standard)
Dimethyl-labeled peptidesnUHPLC-ESI-MS/MS3 seconds (deuterated elutes earlier)[12]
AmphetamineOctadecylsilane (ODS) columnVaries depending on deuteration site[13]
MethamphetamineOctadecylsilane (ODS) columnVaries depending on deuteration site[13]
In RPLC, the general trend is that deuterated compounds elute slightly earlier than their non-deuterated counterparts.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling with Deuterium Oxide (D₂O) in Cell Culture

Objective: To label newly synthesized proteins in cell culture with D₂O to measure protein turnover rates.[14]

Materials:

  • Cell culture medium appropriate for the cell line

  • Deuterium oxide (D₂O, 99.9%)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Mass spectrometry grade trypsin

Procedure:

  • Cell Culture and Adaptation: Culture cells to approximately 70-80% confluency in their standard growth medium.[14]

  • Labeling: Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.[14]

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[14] For adherent cells, wash with PBS before lysis. For suspension cells, pellet the cells before lysis.[14]

  • Protein Extraction and Digestion: Lyse the cells in lysis buffer containing a protease inhibitor cocktail.[14] Determine protein concentration, then reduce, alkylate, and digest the proteins with trypsin.[14]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify peptides and determine the rate of deuterium incorporation by analyzing the isotopic distribution of the peptide's mass spectrum over time.[14]

Experimental Workflow Diagram:

D2O_Labeling cluster_CellCulture Cell Culture cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Culture Cells to 70-80% Confluency Label Add D₂O-containing Medium Culture->Label Harvest Harvest Cells at Time Points Label->Harvest Lyse Lyse Cells & Extract Proteins Harvest->Lyse Digest Digest Proteins into Peptides Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Deuterium Incorporation Rate) LCMS->Data

Caption: Workflow for D₂O Metabolic Labeling.

Protocol 2: Assessing the Chromatographic Deuterium Isotope Effect

Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[2]

Materials:

  • Deuterated and non-deuterated standards of the compound of interest

  • Appropriate solvents for standard preparation and mobile phase

  • Liquid chromatography system coupled with a mass spectrometer (LC-MS)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.[2] Then, prepare a mixed solution containing both standards at a known concentration.

  • Chromatographic Analysis:

    • Inject the non-deuterated standard and record its retention time (t_R_non-deuterated).

    • Inject the deuterated standard and record its retention time (t_R_deuterated).

    • Inject the mixed standard solution to confirm the retention times and assess the peak separation.

  • Data Analysis:

    • Calculate the retention time difference: Δt_R = t_R_deuterated - t_R_non-deuterated.

    • Evaluate the degree of co-elution and its potential impact on quantification, especially concerning matrix effects.[3]

References

correcting for matrix effects in n-Propionylglycine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for matrix effects during the LC-MS/MS analysis of N-Propionylglycine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Propionylglycine?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than N-Propionylglycine. These components can include salts, lipids, proteins, and other endogenous metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of N-Propionylglycine in the mass spectrometer's ion source. This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This is the most common matrix effect.

  • Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.

These effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: How can I determine if my N-Propionylglycine analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of N-Propionylglycine is introduced into the LC eluent after the analytical column but before the mass spectrometer to establish a stable baseline signal. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the baseline indicates the retention time at which ion suppression or enhancement occurs.

  • Post-Extraction Spike Analysis: This is a quantitative method. The response of N-Propionylglycine in a neat solvent is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q3: What is the most effective way to compensate for matrix effects in N-Propionylglycine analysis?

A3: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for N-Propionylglycine, such as N-Propionyl-d5-glycine or N-Propionylglycine-(¹³C₂,¹⁵N), has nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.

Q4: Can I use a structural analogue as an internal standard if a SIL-IS is not available?

A4: While a SIL-IS is highly recommended, a structural analogue that has similar chromatographic behavior and ionization characteristics to N-Propionylglycine can be used as an alternative. However, it is crucial to validate that the analogue adequately compensates for the matrix effects, as it will not be a perfect match to the analyte's behavior.

Troubleshooting Guide

This guide addresses common issues encountered during N-Propionylglycine LC-MS/MS analysis related to matrix effects.

Issue 1: Low or no signal for N-Propionylglycine in biological samples, but a strong signal in neat standards.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Protein precipitation is a simple but often less clean method. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract. For a small polar molecule like N-Propionylglycine, a mixed-mode SPE could be particularly effective.

    • Chromatographic Separation: Optimize the LC method to separate N-Propionylglycine from the regions of major matrix interference. A post-column infusion experiment can help identify these regions.

    • Sample Dilution: If the concentration of N-Propionylglycine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal, so this approach is only feasible for samples with higher concentrations.

    • Utilize a SIL-IS: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most reliable way to correct for ion suppression.

Issue 2: High variability and poor reproducibility in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different samples. The composition of biological matrices can vary from individual to individual, leading to different degrees of ion suppression.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: A consistent and effective sample cleanup method, such as SPE, will minimize variability in matrix composition between samples.

    • Use Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples (e.g., drug-free plasma or urine). This helps to normalize for consistent matrix effects.

    • Employ a SIL-IS: A stable isotope-labeled internal standard is highly effective at correcting for sample-to-sample variations in matrix effects.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for N-Propionylglycine analysis.

Protocol 1: Protein Precipitation (PPT) of Plasma Samples

This is a rapid and simple method but may result in significant matrix effects.

  • Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., N-Propionyl-d5-glycine) to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to each tube.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to increase concentration.

  • Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of Urine Samples

This method offers a cleaner extract than PPT, particularly for removing highly polar interferences.

  • Sample Aliquoting: Aliquot 500 µL of urine into a glass tube.

  • Internal Standard Spiking: Add the SIL-IS to each sample.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the urine sample to enhance the extraction of N-Propionylglycine. Since it is an acidic molecule, acidifying the sample (e.g., with formic acid) can improve its partitioning into an organic solvent.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortexing: Vortex vigorously for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) of Plasma or Urine Samples

SPE provides the cleanest extracts and is highly recommended for minimizing matrix effects. A mixed-mode sorbent with both reversed-phase and anion-exchange properties would be ideal for a polar, acidic molecule like N-Propionylglycine.

  • Sample Pre-treatment:

    • Plasma: Perform a protein precipitation step as described in Protocol 1 and use the supernatant for SPE.

    • Urine: Centrifuge to remove particulates and dilute with an appropriate buffer to adjust the pH for optimal retention on the SPE sorbent.

  • Internal Standard Spiking: Add the SIL-IS to the pre-treated sample.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by an equilibration step with an aqueous solution.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained, interfering compounds. The composition of the wash solvent should be optimized to remove matrix components without eluting N-Propionylglycine.

  • Elution: Elute N-Propionylglycine from the cartridge using a stronger solvent. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes expected performance data for different sample preparation techniques based on literature for similar small, polar analytes. Actual results for N-Propionylglycine may vary and should be determined experimentally.

Sample Preparation MethodBiological MatrixAnalyte RecoveryMatrix Effect (Ion Suppression)Reference
Protein Precipitation (PPT)Plasma>80%High (can be >50%)[1]
Liquid-Liquid Extraction (LLE)UrineVariable (depends on solvent and pH)Moderate[2][3]
Solid-Phase Extraction (SPE)Plasma>90%Low (<15%)[4]

Note: The data for SPE is based on a study of Proline-Glycine-Proline, a small peptide with similar analytical challenges to N-Propionylglycine.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma or Urine) is_spike Spike with SIL-Internal Standard start->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt Simple & Fast lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is_spike->lle Cleaner spe Solid-Phase Extraction (Mixed-Mode) is_spike->spe Cleanest supernatant Collect Supernatant ppt->supernatant extract Collect Organic Layer lle->extract eluate Collect Eluate spe->eluate dry_recon Evaporate and Reconstitute supernatant->dry_recon extract->dry_recon eluate->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Workflow for N-Propionylglycine analysis.

troubleshooting_logic start Start: Inconsistent or Low Analyte Signal? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS (e.g., N-Propionyl-d5-glycine) check_is->use_is No eval_matrix_effect Evaluate Matrix Effect (Post-Extraction Spike) check_is->eval_matrix_effect Yes use_is->eval_matrix_effect is_suppression Significant Ion Suppression (Matrix Factor < 0.85)? eval_matrix_effect->is_suppression improve_cleanup Improve Sample Cleanup is_suppression->improve_cleanup Yes end_good Reliable Quantification is_suppression->end_good No optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc end_bad Problem Persists: Consult Instrument Specialist improve_cleanup->end_bad If no improvement optimize_lc->eval_matrix_effect Re-evaluate

Troubleshooting logic for matrix effects.

References

preventing deuterium exchange in n-Propionylglycine-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Propionylglycine-2,2-d2. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) exchange and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

Deuterium exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, a process often called "back-exchange".[1] For this compound, the deuterium atoms are located on the carbon atom adjacent to the carbonyl group (the alpha-carbon). These deuteriums are susceptible to exchange, particularly under certain experimental conditions.[2] The loss of these deuterium labels can compromise the isotopic purity of the compound, leading to inaccurate results in quantitative analyses, such as those using mass spectrometry where the mass difference is critical for differentiation from the unlabeled analogue.[2]

Q2: What is the primary mechanism for deuterium exchange in this compound?

The primary mechanism for the exchange of the alpha-deuteriums in this compound is through a process called enolization.[2][3] This process can be catalyzed by either acids or bases and involves the formation of an enol or enolate intermediate.[4][5] In this intermediate, the carbon-carbon double bond removes the chirality at the alpha-carbon, and upon returning to the keto form, a proton from the solvent can be incorporated in place of a deuterium.[4][5]

Q3: What are the key factors that influence the rate of deuterium exchange?

Several factors can significantly accelerate the rate of deuterium-hydrogen (D-H) exchange:

  • pH: Both acidic and, more significantly, basic conditions can catalyze the exchange of deuterium atoms on the carbon alpha to a carbonyl group.[2][6] The rate of exchange is often at its minimum in the pH range of 2 to 3.[7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[6][8]

  • Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange process.[2][8] Aprotic solvents are generally preferred.[1]

  • Exposure Time: The longer the compound is exposed to unfavorable conditions (e.g., high pH, high temperature, protic solvents), the greater the extent of back-exchange will be.[6]

Q4: How should I store this compound and its solutions to maintain isotopic purity?

To maintain the isotopic purity of this compound:

  • Solid Compound: Store the solid compound at -20°C in a tightly sealed container to protect it from atmospheric moisture.[2] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[8]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous, aprotic solvent such as acetonitrile (B52724) or DMSO.[2] Store stock solutions at -20°C or below in vials with tight-fitting caps, preferably with a PTFE liner.[2] It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of deuterium label observed in mass spectrometry analysis (lower than expected mass). Use of protic solvents (e.g., water, methanol) for sample preparation or analysis.Whenever possible, use anhydrous aprotic solvents (e.g., acetonitrile, THF). If a protic solvent is necessary, minimize the time the sample is in that solvent.[2][8]
Sample pH is too high or too low.Maintain the sample pH in the range of 2.5-7 to minimize exchange.[8] The optimal pH for stability is often between 2 and 3.[7]
High temperature during sample preparation or analysis.Keep samples, standards, and autosamplers cooled. Lower temperatures significantly slow the rate of exchange.[8]
Inconsistent or non-linear calibration curves when using this compound as an internal standard. Gradual deuterium exchange in the stock or working solutions over time.Prepare fresh working solutions from a properly stored stock solution. Re-evaluate the stability of the standard under your specific analytical conditions.
Presence of unlabeled analyte as an impurity in the deuterated standard.Consult the certificate of analysis for the isotopic purity of your standard.[8]
Gradual decrease in isotopic purity of the stored standard over time. Improper storage of the solid compound or stock solutions, leading to moisture absorption.Ensure the solid is stored at -20°C and tightly sealed. For solutions, use anhydrous aprotic solvents and store at -20°C or below in tightly capped vials.[2] Consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol is designed to minimize the risk of deuterium-hydrogen exchange during the preparation of a stock solution.

  • Environment: Whenever possible, work in a low-humidity environment, such as a glove box or under a stream of dry nitrogen gas.[2]

  • Glassware Preparation: Thoroughly dry all glassware (e.g., vials, volumetric flasks) in an oven at >100°C for several hours and allow to cool to room temperature in a desiccator before use.[2]

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile, dioxane, or DMSO.[2]

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[8]

  • Weighing and Dissolution: Accurately weigh the desired amount of the standard. Add the anhydrous aprotic solvent to the appropriate volume and ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.[8]

  • Storage: Transfer the stock solution to a pre-labeled, airtight storage vial, preferably with a PTFE liner. If the compound is light-sensitive, use an amber vial. Store the solution at -20°C or below.[2]

Protocol 2: Minimizing Back-Exchange During Sample Analysis

This protocol outlines steps to minimize deuterium back-exchange during analytical procedures.

  • pH Control: If aqueous solutions are required, ensure the pH is maintained in a range that minimizes exchange, ideally between pH 2.5 and 3.[8] Avoid strongly acidic or basic conditions.[7]

  • Temperature Control: Maintain low temperatures throughout the sample handling and analysis workflow. Use cooled autosamplers and, if possible, perform chromatographic separations at reduced temperatures (e.g., 4°C).[6][8]

  • Solvent Choice: For liquid chromatography, use mobile phases with aprotic organic solvents when possible. If aqueous mobile phases are necessary, keep the pH as low as is feasible for the analysis (e.g., around pH 2.5-3 using formic acid).[6]

  • Minimize Analysis Time: The longer the sample is in a protic environment, the more back-exchange can occur.[6] Use rapid analytical methods where possible.

  • Quenching (for time-sensitive experiments): If monitoring a reaction, the exchange can be effectively stopped or "quenched" by rapidly lowering the pH to the 2.3-2.6 range and reducing the temperature to ~0°C (ice bath).[1]

Quantitative Data

The stability of a deuterated compound is highly dependent on its specific molecular structure and the experimental conditions. The following table provides a representative example of how pH can affect the stability of a deuterated carboxylic acid, though these values are not specific to this compound.

pH% Remaining Deuterated Compound (Illustrative)
2.099.5[7]
3.099.2
4.098.1
5.096.5
6.094.3
7.090.1
8.085.2
9.078.6

Note: This data is for illustrative purposes only and represents a hypothetical stability profile. The actual stability of this compound should be experimentally determined under your specific conditions.

Visualizations

Deuterium_Exchange_Mechanism cluster_keto Keto Form cluster_enol Enol/Enolate Intermediate cluster_exchanged Exchanged Product Keto This compound Enol Enol/Enolate Intermediate (Loss of Deuterium at α-carbon) Keto->Enol Acid or Base Catalysis Exchanged n-Propionylglycine-2-d1 (or unlabeled) Enol->Exchanged Protonation from Solvent (e.g., H2O)

Caption: Mechanism of deuterium exchange in this compound via an enol/enolate intermediate.

Troubleshooting_Workflow Start Deuterium Loss Detected? Check_pH Is pH between 2.5 and 7? Start->Check_pH Yes Success Problem Resolved Start->Success No Check_Temp Is temperature minimized? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 2.5-3 Check_pH->Adjust_pH No Check_Solvent Is solvent aprotic? Check_Temp->Check_Solvent Yes Cool_Sample Cool sample/instrument Check_Temp->Cool_Sample No Change_Solvent Use anhydrous, aprotic solvent Check_Solvent->Change_Solvent No Check_Solvent->Success Yes Adjust_pH->Check_Temp Cool_Sample->Check_Solvent Change_Solvent->Success Contact_Support Further Investigation Needed Success->Contact_Support If problem persists

References

Technical Support Center: Optimizing Chromatographic Separation of Acylglycines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of acylglycines.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the chromatographic separation of acylglycines?

Acylglycines present a significant analytical challenge due to their wide range of polarities, from small, polar molecules to long-chain, more hydrophobic species. This makes it difficult to achieve simultaneous and accurate quantification of all acylglycines in a single chromatographic run.[1] Additionally, the presence of isobaric compounds (molecules with the same mass) necessitates high-resolution chromatographic methods to ensure accurate identification and quantification.[2][3]

Q2: When should I consider derivatization for acylglycine analysis?

Derivatization is a highly effective strategy to improve the sensitivity, chromatographic peak shape, and overall coverage of acylglycine analysis, particularly when dealing with low-abundance species or a wide polarity range.[1][4] Derivatization can make the molecules less polar and more volatile, which is beneficial for both gas chromatography (GC) and liquid chromatography (LC).[5] For instance, 3-Nitrophenylhydrazine (3-NPH) derivatization has been shown to significantly improve chromatography for dicarboxylic acid-conjugated acylglycines and can be performed in an aqueous solution at room temperature.[1][4][6] Butylation using Butanol-HCl is another common method used prior to UPLC-MS/MS analysis.[2][3]

Q3: What are the typical analytical platforms used for acylglycine analysis?

The most common and powerful analytical platforms for acylglycine analysis are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][7] UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) offers high sensitivity and specificity, making it suitable for the quantitative analysis of acylglycines in complex biological matrices like urine and dried blood spots.[2][3][8][9] GC-MS is also a valuable tool, particularly for volatile acylglycines, but often requires derivatization to improve analyte volatility and thermal stability.[7][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of acylglycines.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Stationary Phase For basic compounds interacting with residual silanols on a silica-based column, lower the mobile phase pH to protonate the silanols and reduce interaction.[12] Using a highly deactivated or "end-capped" column can also minimize these interactions.[13]
Column Overload If all peaks are tailing, you may be overloading the column.[13] Reduce the injection volume or dilute the sample and reinject.
Inappropriate Injection Solvent The sample solvent should be weaker than or equal to the mobile phase in elution strength to avoid band broadening.[14] If possible, dissolve your sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column. Try flushing the column with a strong solvent. If performance does not improve, the column may need to be replaced.[15]
Void in Column Packing A void at the head of the column can cause peak splitting or fronting.[13] This can be caused by high pressure or improper column handling. Consider using a guard column to protect the analytical column.[13]
Problem 2: Poor Resolution and Co-eluting Peaks

Possible Causes & Solutions

CauseSolution
Suboptimal Mobile Phase Composition Systematically adjust the mobile phase composition. For reversed-phase chromatography, modifying the organic modifier (e.g., acetonitrile, methanol) percentage can significantly impact selectivity.[16][17][18] You can also experiment with different organic modifiers, as they offer different selectivities.[19]
Inadequate pH Control (for ionizable isomers) For acylglycines that are ionizable, the mobile phase pH is a powerful tool to control retention and selectivity.[20] Adjust the pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.[21]
Incorrect Stationary Phase The choice of stationary phase is critical for selectivity.[22][23] For separating acylglycines with varying polarities, a C18 column is a common starting point.[24] However, for very polar acylglycines, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might be more suitable.[23]
Temperature Fluctuations Inconsistent column temperature can lead to retention time shifts and affect resolution. Use a column oven to maintain a stable temperature.[15][20]
Insufficient Column Efficiency To improve efficiency, you can use a longer column or a column packed with smaller particles.[25][26] However, be aware that this will likely increase backpressure.
Problem 3: Retention Time Instability

Possible Causes & Solutions

CauseSolution
Inadequate System Equilibration Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.[21]
Pump Malfunction or Leaks Inconsistent pump flow will lead to shifting retention times. Check for leaks in the system and ensure the pump is delivering a stable flow rate.[15][27]
Changes in Mobile Phase Composition Evaporation of the organic solvent from the mobile phase can alter its composition and affect retention times.[28] Prepare fresh mobile phase daily and keep the reservoirs covered.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual shift in retention times over many runs, it may be time to replace the column.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of Acylglycines from Urine

This protocol is based on methods described for LC-MS/MS analysis.[9][29]

  • Sample Collection: Collect a urine sample.

  • Internal Standard Addition: Add a deuterated internal standard mixture to an aliquot of the urine sample. This is crucial for accurate quantification.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the acylglycines from the cartridge.

  • Derivatization (Butylation):

    • Evaporate the eluted sample to dryness under a stream of nitrogen.

    • Add butanolic-HCl to the dried residue.

    • Heat the sample at 65°C for 20 minutes.

    • Evaporate the butanolic-HCl to dryness.

  • Reconstitution: Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Derivatized Acylglycines

This is a general protocol based on typical UPLC-MS/MS methods for acylglycine analysis.[2][3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 2-5%).

    • Ramp up to a high percentage of Mobile Phase B (e.g., 95-98%) over several minutes to elute the more hydrophobic acylglycines.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions and re-equilibrate the column.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40-50°C.

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table provides example MRM transitions and retention times for a selection of butylated acylglycines, which can be used as a starting point for method development. Note that retention times will vary depending on the specific chromatographic conditions.

AcylglycinePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Acetylglycine (AG)174.1118.1~1.5
Propionylglycine (PG)188.1132.1~2.2
Tiglylglycine (TG)214.1158.1~3.1
3-Methylcrotonylglycine (3MCG)214.1158.1~3.3
Hexanoylglycine (HG)230.2174.2~4.5
Octanoylglycine (OG)258.2202.2~5.8
Suberylglycine (SG)302.2246.2~5.2

Data is illustrative and compiled from typical values found in the literature.[2][3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine or Dried Blood Spot Add_IS Add Internal Standards Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Derivatization Derivatization (e.g., Butylation) SPE->Derivatization UPLC UPLC Separation Derivatization->UPLC MSMS Tandem MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General experimental workflow for acylglycine analysis.

Troubleshooting_Logic cluster_resolution Resolution Troubleshooting cluster_peak_shape Peak Shape Troubleshooting cluster_rt Retention Time Troubleshooting Start Chromatographic Problem Identified Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Bad_Peak_Shape Poor Peak Shape (Tailing/Fronting) Start->Bad_Peak_Shape RT_Shift Retention Time Instability Start->RT_Shift Check_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Check_Mobile_Phase Check_Stationary_Phase Change Stationary Phase Poor_Resolution->Check_Stationary_Phase Check_Temperature Adjust Temperature Poor_Resolution->Check_Temperature Check_Column_Overload Reduce Sample Load Bad_Peak_Shape->Check_Column_Overload Check_Injection_Solvent Match Injection Solvent Bad_Peak_Shape->Check_Injection_Solvent Check_Column_Health Check Column Health Bad_Peak_Shape->Check_Column_Health Check_Equilibration Ensure System Equilibration RT_Shift->Check_Equilibration Check_Pump Check Pump and for Leaks RT_Shift->Check_Pump Check_Mobile_Phase_Prep Prepare Fresh Mobile Phase RT_Shift->Check_Mobile_Phase_Prep

Caption: Logical workflow for troubleshooting common chromatographic issues.

References

Technical Support Center: N-Propionylglycine-2,2-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal intensity of N-Propionylglycine-2,2-d2 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity for this compound, a small and polar molecule, can stem from several factors during LC-MS analysis. The most common culprits include:

  • Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids) can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.[1] This is a significant concern in electrospray ionization (ESI).[2][3]

  • Poor Retention in Reversed-Phase Chromatography: Due to its polar nature, this compound may exhibit poor retention on traditional C18 columns, causing it to elute in the void volume with other polar matrix components, thus exacerbating ion suppression.

  • Suboptimal Ionization Source Parameters: Inefficient desolvation or ionization in the ESI source can lead to a weak signal. Key parameters to optimize include capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[4][5]

  • Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[1]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact the ionization efficiency of this compound.[6]

Q2: How can I detect and mitigate ion suppression?

Detecting and mitigating ion suppression is crucial for accurate quantification. Here are some common strategies:

  • Post-Column Infusion: This technique involves infusing a constant flow of this compound solution into the LC eluent post-column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Matrix Effect Evaluation: Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference suggests the presence of matrix effects.[7]

  • Improving Chromatographic Separation: Enhance the separation of this compound from matrix components by optimizing the LC method. This can involve using a different stationary phase (e.g., HILIC), adjusting the mobile phase gradient, or employing sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[3]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[8] However, this may also decrease the analyte signal to an undetectable level.

Q3: Should I use positive or negative ionization mode for this compound?

N-Propionylglycine possesses a carboxylic acid group, making it amenable to analysis in negative ion mode as [M-H]⁻. However, the propionyl group's amide linkage could also be protonated, allowing for detection in positive ion mode as [M+H]⁺. The optimal mode should be determined empirically. Generally, for molecules with acidic protons, negative mode ESI can offer better sensitivity and lower chemical noise.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Problem: Low or No Signal for this compound

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_ms MS Checks cluster_lc LC Checks cluster_source Source Optimization start Start: Low Signal Intensity check_ms 1. Verify Mass Spectrometer Performance start->check_ms check_lc 2. Evaluate Chromatography check_ms->check_lc MS OK ms_cal Calibrate MS check_ms->ms_cal ms_tune Tune on Analyte check_ms->ms_tune optimize_source 3. Optimize Ion Source Parameters check_lc->optimize_source Chromatography OK lc_column Check Column Health check_lc->lc_column lc_mobile_phase Verify Mobile Phase check_lc->lc_mobile_phase sample_prep 4. Assess Sample Preparation optimize_source->sample_prep Source Optimized source_voltage Optimize Voltage optimize_source->source_voltage source_gas Optimize Gas Flows optimize_source->source_gas source_temp Optimize Temperature optimize_source->source_temp derivatization 5. Consider Derivatization sample_prep->derivatization Sample Prep OK solution Solution: Improved Signal derivatization->solution Signal Improved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Step Action Rationale
1. Verify Mass Spectrometer Performance Infuse a solution of this compound directly into the mass spectrometer.This confirms that the instrument is capable of detecting the analyte and that the issue is not related to the LC separation or sample matrix.[10]
2. Evaluate Chromatography Inject a standard solution of this compound.Assess peak shape, retention time, and response. Poor peak shape or retention can indicate a problem with the column or mobile phase.
3. Optimize Ion Source Parameters Systematically adjust ESI source parameters.Fine-tuning the capillary voltage, nebulizer pressure, drying gas flow, and temperature can significantly enhance ionization efficiency.[4][11]
4. Assess Sample Preparation Analyze a matrix blank and a post-extraction spiked sample.This helps to identify matrix effects. If the signal is suppressed in the spiked sample, sample cleanup needs to be improved.[12]
5. Consider Derivatization If signal intensity remains low after optimization, consider chemical derivatization.Derivatization can improve the chromatographic and ionization properties of this compound.[13][14]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for this compound analysis.

Objective: To determine the optimal ESI source settings for maximizing the signal intensity of this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • LC-MS system with an ESI source

  • Syringe pump for direct infusion

Methodology:

  • Direct Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Initial Parameter Settings: Begin with the instrument manufacturer's recommended default settings for small molecules.

  • Parameter Optimization (One-Factor-at-a-Time):

    • Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in increments (e.g., 0.5 kV) within the typical range (e.g., 2.5 to 4.5 kV for positive mode, -2.0 to -4.0 kV for negative mode).[6]

    • Nebulizing Gas Flow: Adjust the nebulizing gas flow rate to find the setting that provides a stable and intense signal.

    • Drying Gas Flow and Temperature: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte.[4]

    • Fragmentor/Collision Energy: If performing MS/MS, optimize the collision energy to maximize the intensity of the desired product ions.

Data Presentation: ESI Source Optimization

ParameterRange TestedOptimal ValueSignal Intensity (Arbitrary Units)
Capillary Voltage2.5 - 4.5 kV3.5 kV1.2 x 10⁶
Nebulizer Gas20 - 50 psi35 psi1.5 x 10⁶
Drying Gas Flow5 - 15 L/min10 L/min1.8 x 10⁶
Drying Gas Temp.250 - 400 °C325 °C2.1 x 10⁶
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from a method for derivatizing N-acyl glycines to enhance their detection by LC-MS.[13][14]

Objective: To chemically modify this compound with 3-NPH to improve its chromatographic retention and ionization efficiency.

Signaling Pathway of Derivatization

Derivatization_Pathway Propionylglycine N-Propionylglycine-d2 (Carboxylic Acid) Derivative 3-NPH Derivative (Enhanced Response) Propionylglycine->Derivative Reaction NPH 3-Nitrophenylhydrazine (Derivatizing Agent) NPH->Derivative EDC EDC/Pyridine (Coupling Agents) EDC->Derivative

Caption: The chemical reaction pathway for 3-NPH derivatization.

Materials:

  • This compound sample

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Methanol

  • Water

Methodology:

  • Sample Preparation: To 50 µL of sample (in water or plasma), add 50 µL of a solution containing 3-NPH and EDC in 50% methanol.

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).[14]

  • Quenching (if necessary): Some derivatization reactions may require a quenching step to stop the reaction.

  • LC-MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS system. The resulting derivative is expected to have improved retention on a C18 column and enhanced signal intensity.

Expected Outcome:

AnalyteRetention Time (min)Signal Intensity (Pre-derivatization)Signal Intensity (Post-derivatization)Fold Increase
This compound1.25.0 x 10⁴1.5 x 10⁶30

This technical guide provides a starting point for troubleshooting and optimizing the analysis of this compound. It is important to note that optimal conditions may vary depending on the specific instrumentation and sample matrix used.

References

poor recovery of n-Propionylglycine-2,2-d2 during sample extraction

A4: High variability often points to procedural inconsistencies or differential matrix effects. [10]* Procedural Inconsistency: Ensure that every step of the extraction protocol—from pH adjustment and solvent volumes to flow rates and incubation times—is performed identically for every sample. For SPE, preventing the sorbent from drying out after conditioning is crucial. [6]* Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process. [10]If the matrix composition varies significantly between samples, it can lead to inconsistent recovery. Using a robust extraction method, such as mixed-mode SPE, can help minimize these effects. [11][12]

Troubleshooting Guide: Low Recovery of this compound

This guide provides potential causes and solutions for low recovery based on the extraction method used.

Scenario 1: Using Liquid-Liquid Extraction (LLE)
Potential CauseRecommended Solution
Incorrect pH of Aqueous Phase n-Propionylglycine is a carboxylic acid. To extract it from an aqueous sample (like urine or plasma) into an organic solvent, its carboxyl group must be protonated (neutral). Acidify your sample to a pH of approximately 2-3 using a suitable acid (e.g., formic acid, hydrochloric acid) before adding the organic solvent. This significantly increases its partition into the organic phase. [10]
Inappropriate Organic Solvent The chosen solvent may not be polar enough to efficiently extract this relatively polar organic acid. Consider using solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture including n-butanol . [11]Perform small-scale tests to determine the optimal solvent for your matrix.
Insufficient "Salting Out" For polar analytes, adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the analyte's solubility in the aqueous layer and drive it into the organic layer, improving recovery. [10]
Inadequate Phase Separation/Emulsion If an emulsion forms, complete recovery is impossible. Use gentle, consistent mixing (inverting the tube rather than vigorous shaking). To break emulsions, try centrifugation, gentle heating, or adding a small amount of brine.
Scenario 2: Using Solid-Phase Extraction (SPE)
Potential CauseRecommended Solution
Incorrect Sorbent Choice A standard nonpolar (e.g., C18) or normal-phase sorbent may not provide optimal retention and selectivity. For a carboxylic acid, a mixed-mode sorbent (combining nonpolar and ion-exchange properties) is highly recommended. [12][13]A strong anion exchange (SAX) or a mixed-mode anion exchange (MAX) sorbent will provide superior retention and allow for more rigorous wash steps, resulting in a cleaner final extract. [14][15]
Improper pH During SPE Steps The pH of the sample load, wash, and elution solutions is critical and depends on the sorbent chemistry. • For Reversed-Phase (e.g., C18): Load the sample under acidic conditions (pH 2-3) to ensure the analyte is neutral and retained. Wash with a weak organic solvent (e.g., 5% methanol) at the same acidic pH. Elute with a high-percentage organic solvent (e.g., methanol (B129727) or acetonitrile). [5][9] • For Mixed-Mode Anion Exchange (MAX): Load the sample at a pH of ~6-7 to ensure the analyte is charged (anionic) and binds to the anion exchanger. Wash with a neutral buffer followed by a nonpolar solvent (e.g., methanol) to remove interferences. Elute with an acidified organic solvent (e.g., 2% formic acid in methanol) to neutralize the analyte and disrupt the ionic interaction. [16][15]
Elution Solvent is Too Weak If the analyte remains bound to the sorbent, your elution solvent is not strong enough. For reversed-phase, increase the percentage of the organic solvent. For ion-exchange, ensure the elution solvent contains an acid (like formic or acetic acid) or base to neutralize the analyte and disrupt its ionic bond with the sorbent. [16]
Suspected Isotopic Back-Exchange The deuterium labels on this compound are on the carbon alpha to the amide carbonyl group. While more stable than labels on heteroatoms, they can be susceptible to exchange under harsh pH conditions (e.g., prolonged exposure to strong acid or base). [7]Solution: Use the mildest pH conditions that still achieve good recovery. Analyze your final extract not only for the deuterated standard but also for the presence of the unlabeled analyte to check if exchange is occurring.

Experimental Protocol: Mixed-Mode SPE for this compound

This protocol provides a robust method for extracting this compound from a biological fluid like plasma or urine using a mixed-mode anion exchange (MAX) sorbent.

Materials:

  • SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis® MAX, Bond Elut Certify II), 30 mg / 1 mL

  • Reagents: Methanol (HPLC Grade), Deionized Water, Formic Acid, Ammonium Hydroxide

  • Solutions:

    • Conditioning Solvent: Methanol

    • Equilibration Solvent: Deionized Water

    • Sample Diluent: 4% Phosphoric Acid in Water

    • Wash Solvent 1: 5% Ammonium Hydroxide in 5% Methanol (aq)

    • Wash Solvent 2: Methanol

    • Elution Solvent: 2% Formic Acid in Methanol

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of sample (e.g., plasma), add the working solution of this compound.

    • Add 200 µL of 4% Phosphoric Acid in Water.

    • Vortex for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for loading.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry from this point until the final wash step.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 drop per second).

  • Washing:

    • Wash 1: Pass 1 mL of Wash Solvent 1 (5% NH₄OH in 5% Methanol) to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of Wash Solvent 2 (Methanol) to remove basic and neutral interferences.

    • After the final wash, dry the sorbent bed thoroughly under vacuum for 2-5 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Add 1 mL of Elution Solvent (2% Formic Acid in Methanol).

    • Allow the solvent to soak the sorbent bed for 1 minute before eluting slowly under gravity or gentle vacuum.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

    • Reconstitute the residue in a suitable mobile phase for your LC-MS/MS analysis.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.

GstartStart: Poor Recovery ofThis compoundextraction_typeWhich Extraction Method?start->extraction_typelleLiquid-Liquid Extraction (LLE)extraction_type->lleLLEspeSolid-Phase Extraction (SPE)extraction_type->speSPElle_phIs sample pH acidic(e.g., pH 2-3)?lle->lle_phlle_ph_noACTION:Acidify sample withformic or hydrochloric acid.lle_ph->lle_ph_noNolle_solventIs organic solventappropriate (e.g., Ethyl Acetate)?lle_ph->lle_solventYeslle_ph_no->lle_solventlle_solvent_noACTION:Test more polar solvents(MTBE, Ethyl Acetate).lle_solvent->lle_solvent_noNolle_okLLE Optimizedlle_solvent->lle_okYeslle_solvent_no->lle_okspe_sorbentSorbent Type?spe->spe_sorbentspe_sorbent_rpReversed-Phase (C18)spe_sorbent->spe_sorbent_rpRPspe_sorbent_maxMixed-Mode AnionExchange (MAX)spe_sorbent->spe_sorbent_maxMAX/SAXspe_rp_phIs sample loadedat low pH (2-3)?spe_sorbent_rp->spe_rp_phspe_max_phAre Load/Wash/Elute pHscorrect for MAX?spe_sorbent_max->spe_max_phspe_rp_ph_noACTION:Acidify sample before loading.spe_rp_ph->spe_rp_ph_noNospe_elutionIs elution solventstrong enough?spe_rp_ph->spe_elutionYesspe_rp_ph_no->spe_elutionspe_max_ph_noACTION:Load ~pH 6-7, Wash neutral,Elute with acidified organic.spe_max_ph->spe_max_ph_noNospe_max_ph->spe_elutionYesspe_max_ph_no->spe_elutionspe_elution_noACTION:Increase organic % oradd acid/base modifier.spe_elution->spe_elution_noNospe_okSPE Optimizedspe_elution->spe_okYesspe_elution_no->spe_ok

Caption: Troubleshooting workflow for poor recovery of this compound.

Technical Support Center: n-Propionylglycine-2,2-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in the chromatogram of n-Propionylglycine-2,2-d2.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a small peak eluting just before my main this compound peak?

A1: This is likely due to the chromatographic isotope effect. Deuterium-labeled compounds, such as this compound, can have slightly different retention times compared to their non-deuterated counterparts. In reversed-phase chromatography, deuterated compounds often elute slightly earlier. This earlier eluting peak could be the unlabeled n-Propionylglycine present as an impurity in the stable-labeled internal standard.

Q2: I observe several small, broad peaks late in my chromatogram. What could be their source?

A2: Late-eluting peaks are often due to contaminants that are more hydrophobic than your analyte and have been accumulating on the column. Common sources include plasticizers from labware (e.g., tubes, well plates, solvent bottle caps), detergents, or residues from previous analyses. These compounds may elute unpredictably, especially during gradient changes.

Q3: Can the biological matrix introduce interfering peaks?

A3: Yes, biological matrices like plasma or urine are complex and contain numerous endogenous compounds. In the context of n-Propionylglycine analysis, metabolites from the propionyl-CoA metabolism pathway can be potential interferences. In certain metabolic disorders like propionic acidemia, the levels of these metabolites can be significantly elevated.[1][2]

Q4: My baseline is noisy and shows many small, recurring peaks. What should I investigate?

A4: A noisy baseline with repeating signals often points to contamination in the mobile phase or the LC-MS system itself. Sources can include contaminated solvents, microbial growth in aqueous mobile phases, or leachates from tubing and fittings. Polyethylene glycol (PEG) is a common contaminant that appears as a repeating series of peaks separated by 44 Da.

Q5: Could the unexpected peaks be related to the this compound standard itself?

A5: It is possible. Besides the potential for a small amount of unlabeled compound, the deuterated standard could degrade over time or if stored improperly. It is also important to verify the purity of the standard as supplied by the manufacturer.

Troubleshooting Guide: Unexpected Peaks

When encountering unexpected peaks in your this compound chromatogram, a systematic approach can help identify and resolve the issue. The following sections provide guidance on potential sources of these peaks and corrective actions.

Isotope-Related Peaks

Deuterium-labeled internal standards can sometimes be a source of unexpected peaks due to the inherent properties of the labeled molecule.

Observation Potential Cause Suggested Action(s)
A small peak eluting slightly earlier than the main this compound peak.Chromatographic Isotope Effect: The unlabeled n-Propionylglycine is present as an impurity in the d2-labeled standard and is chromatographically resolved.- Confirm the identity of the peak by comparing its mass spectrum to a standard of unlabeled n-Propionylglycine.- If co-elution is desired, adjust chromatographic conditions (e.g., gradient, temperature) to minimize separation.- Ensure the level of the unlabeled impurity is within acceptable limits for the assay.
A peak at M+1 or M-1 of the deuterated standard.In-source H/D Exchange: Hydrogen/deuterium exchange can occur in the ion source of the mass spectrometer.- Optimize ion source parameters (e.g., temperature, voltages).- Ensure the mobile phase is not excessively acidic or basic.
Contamination-Related Peaks

Contamination is a frequent cause of unexpected peaks in LC-MS analysis. These can originate from various sources throughout the experimental workflow.

Potential Source Common Contaminants Characteristic m/z Values (Positive Ion Mode) Suggested Action(s)
Solvents/Mobile Phase Polyethylene glycol (PEG), AminesPEG: Series of peaks with a 44 Da mass difference.Triethylamine (TEA): m/z 102.1283- Use high-purity, LC-MS grade solvents and additives.- Prepare fresh mobile phases daily.- Sonicate aqueous mobile phases to remove dissolved gases and inhibit microbial growth.
Labware (Tubes, Plates, Pipette Tips) Plasticizers (e.g., Phthalates, Adipates)Di(2-ethylhexyl) phthalate (B1215562) (DEHP): m/z 391.2843 [M+H]+Dibutyl phthalate (DBP): m/z 279.1596 [M+H]+- Use polypropylene (B1209903) labware instead of polystyrene.- Pre-rinse all labware with the analysis solvent.- Avoid using plastic containers for long-term solvent storage.
Sample Preparation Detergents, Polymers from SPE cartridges-- Include a thorough wash step in your sample preparation protocol.- Perform a blank extraction to identify contaminants from the sample preparation process.
LC-MS System Carryover from previous injections, Pump seal wear, Ghost peaksAnalyte-dependent- Implement a robust needle and column wash protocol between injections.- Regularly maintain the LC system, including pump seals and check valves.- Run blank injections to assess system cleanliness.
Biologically-Related Peaks

Endogenous metabolites from the biological matrix can interfere with the analysis, especially in disease states where certain metabolic pathways are altered.

Metabolic Pathway Potential Interfering Metabolites Molecular Weight Suggested Action(s)
Propionyl-CoA Metabolism Methylmalonyl-CoA427.1 g/mol - Optimize chromatographic separation to resolve these metabolites from n-Propionylglycine.- Utilize tandem mass spectrometry (MS/MS) with specific transitions for this compound to enhance selectivity.
Propionylcarnitine217.13 g/mol
3-Hydroxypropionate90.05 g/mol
Methylcitrate206.16 g/mol

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate results. The following is a representative LC-MS/MS method for the analysis of acylglycines, which can be adapted for this compound.

Sample Preparation (Human Plasma)
  • Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9-9.1 min: Return to 5% B

    • 9.1-12 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • n-Propionylglycine: To be optimized (e.g., precursor ion m/z 132.1, product ion m/z 76.1)

    • This compound: To be optimized (e.g., precursor ion m/z 134.1, product ion m/z 76.1)

Visualizations

Troubleshooting Workflow for Unexpected Peaks

TroubleshootingWorkflow start Unexpected Peak Observed is_isotope Peak near d2-standard? start->is_isotope is_late Late Eluting? is_isotope->is_late No isotope_effect Isotope Effect/ Unlabeled Impurity is_isotope->isotope_effect Yes is_reproducible Reproducible? is_late->is_reproducible No contamination System or Sample Contamination is_late->contamination Yes biological Biological Interference is_reproducible->biological Yes random_noise Random Noise/ Carryover is_reproducible->random_noise No PropionylCoA_Pathway cluster_precursors Precursors cluster_metabolites Metabolites Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl_CoA Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Propionylglycine n-Propionylglycine Propionyl_CoA->Propionylglycine Glycine N-Acyltransferase Propionylcarnitine Propionylcarnitine Propionyl_CoA->Propionylcarnitine Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

References

n-Propionylglycine-2,2-d2 purity and potential interferences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Propionylglycine-2,2-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of n-Propionylglycine, where two hydrogen atoms on the glycine (B1666218) backbone have been replaced with deuterium (B1214612). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of n-Propionylglycine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is crucial for correcting variations in sample preparation and instrument response, leading to more precise and reliable results.[1][2][3][4]

Q2: What are the expected purity levels for this compound?

A2: Commercially available this compound typically has a chemical purity of 98% or higher.[5] The isotopic purity is also a critical parameter, and it is important to assess the percentage of the desired d2 species and the presence of other isotopologues (d0, d1). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine both chemical and isotopic purity.[6][7][8][9][10]

Q3: How should I store and handle this compound?

A3: this compound should be stored in a tightly sealed container, protected from light, and refrigerated at -5°C to 5°C.[5] For long-term storage, -20°C is recommended. It is supplied as a neat solid and should be handled in a controlled laboratory environment.

Troubleshooting Guides

Issue 1: Inaccurate Quantification or High Variability in Results
Possible Cause Troubleshooting Step Recommended Action
Isotopic Impurity of the Internal Standard: Presence of unlabeled (d0) or partially labeled (d1) n-Propionylglycine in the internal standard can lead to overestimation of the analyte.Verify Isotopic Purity: Use High-Resolution Mass Spectrometry (HRMS) to assess the isotopic distribution of the internal standard.If significant levels of d0 or d1 are detected, a new, higher purity standard should be used. Account for the isotopic distribution in your quantification calculations if a new standard is not immediately available.
Chemical Impurity of the Internal Standard: Presence of chemical impurities can affect the accuracy of the prepared standard concentration.Assess Chemical Purity: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, CAD) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical purity.If purity is below the required specification (typically ≥98%), consider repurification or obtaining a new batch.
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement in complex biological matrices, even with a stable isotope label.[3][11]Perform a Post-Column Infusion Test: This will identify regions of ion suppression or enhancement in the chromatogram.Optimize the chromatographic method to separate the analyte and internal standard from the interfering matrix components. Consider different sample preparation techniques (e.g., solid-phase extraction) to remove interferences.
In-source Fragmentation or H/D Exchange: The deuterium label may not be completely stable under certain mass spectrometer source conditions, leading to a loss of deuterium and a shift in the measured mass-to-charge ratio.Optimize MS Source Conditions: Lower the source temperature and collision energy to minimize fragmentation.Check for potential for hydrogen/deuterium exchange by analyzing the standard in both protic and aprotic solvents.
Issue 2: Unexpected Peaks in Chromatogram or Mass Spectrum
Possible Cause Troubleshooting Step Recommended Action
Impurities from Synthesis of Glycine-2,2-d2 (B46479): The starting material for the synthesis of this compound may contain impurities.Analyze Starting Material: If possible, obtain a certificate of analysis for the glycine-2,2-d2 used in the synthesis. Potential impurities include other amino acids, aminodiacetic acid, and nitrilotriacetic acid.[12][13][14]If these impurities are suspected, modify the chromatographic method to achieve separation. Use a high-resolution mass spectrometer to identify the exact mass of the unknown peaks.
Byproducts of the Propionylation Reaction: The reaction of glycine-2,2-d2 with propionic anhydride (B1165640) may not be 100% specific.Review Synthesis Byproducts: Potential byproducts include unreacted starting materials (glycine-2,2-d2, propionic acid, propionic anhydride) and over-propionylated species where other functional groups might have reacted.Optimize the purification method (e.g., recrystallization, preparative chromatography) to remove these byproducts.
Contamination: Contamination can be introduced from solvents, reagents, or labware.Analyze Blanks: Inject solvent blanks and procedural blanks to identify the source of contamination.Use high-purity solvents and reagents. Thoroughly clean all labware.

Quantitative Data Summary

The following table summarizes typical purity specifications for this compound and its non-deuterated analog.

ParameterThis compoundn-Propionylglycine
Chemical Purity ≥ 98%≥ 98% (HPLC)
Isotopic Purity (d2) Typically ≥ 98%Not Applicable

Experimental Protocols

Protocol 1: Determination of Chemical and Isotopic Purity by LC-HRMS

This protocol outlines a general method for assessing the chemical and isotopic purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.

2. LC-HRMS System:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
  • Gradient: A suitable gradient to elute the analyte (e.g., 5-95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • HRMS System: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Scan Mode: Full scan from m/z 50-500 with a resolution of >70,000.

3. Data Analysis:

  • Chemical Purity: Integrate the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). Calculate the percentage purity based on the relative peak areas.
  • Isotopic Purity: Extract the ion chromatograms for the expected m/z of the [M+H]+ ions of the d0, d1, and d2 isotopologues. Integrate the peak areas for each isotopologue and calculate the percentage of each species.

Protocol 2: Quantification of n-Propionylglycine in a Biological Matrix using LC-MS/MS

This protocol provides a general workflow for the quantification of n-Propionylglycine in a sample like urine or plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation for Plasma):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate n-Propionylglycine from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • MS/MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • n-Propionylglycine: e.g., Q1: 132.1 -> Q3: 76.1
  • This compound: e.g., Q1: 134.1 -> Q3: 78.1
  • Optimize collision energies and other MS parameters for maximum signal intensity.

3. Quantification:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
  • Determine the concentration of n-Propionylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) spike Spike with This compound (IS) start->spike extract Protein Precipitation (e.g., Acetonitrile) spike->extract centrifuge Centrifugation extract->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantification of n-Propionylglycine.

troubleshooting_pathway cluster_purity Purity Issues cluster_interference Interference Issues cluster_synthesis Synthesis-Related Issues start Inaccurate Results or Unexpected Peaks chem_purity Chemical Impurity start->chem_purity iso_purity Isotopic Impurity start->iso_purity matrix_effects Matrix Effects start->matrix_effects contamination Contamination start->contamination start_material Starting Material Impurities start->start_material byproducts Reaction Byproducts start->byproducts action1 action1 chem_purity->action1 Action: HPLC/NMR Analysis action2 action2 iso_purity->action2 Action: HRMS Analysis action3 action3 matrix_effects->action3 Action: Post-Column Infusion, Optimize Chromatography action4 action4 contamination->action4 Action: Analyze Blanks action5 action5 start_material->action5 Action: Analyze Starting Material, Modify Separation action6 action6 byproducts->action6 Action: Optimize Purification

References

Technical Support Center: Dealing with Isotopic Scrambling in Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of isotopic scrambling in metabolic tracer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A1: Isotopic scrambling refers to the randomization of isotope labeling patterns in metabolites, leading to deviations from what is expected based on known biochemical pathways.[1][2] This phenomenon is a significant issue in methods like 13C Metabolic Flux Analysis (13C-MFA), which relies on the precise tracking of labeled atoms to calculate the rates (fluxes) of metabolic pathways.[1] If scrambling occurs, the measured mass isotopomer distributions (MIDs) will not accurately reflect the activity of the metabolic pathways under investigation, resulting in erroneous flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biochemical and experimental factors:

  • Reversible Enzymatic Reactions: High rates of reversible reactions can lead to the redistribution of labeled carbons within a molecule and among connected metabolite pools.[1] For example, the reversibility of reactions in the TCA cycle, such as those catalyzed by succinate (B1194679) dehydrogenase and fumarase, can cause scrambling.[1]

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be produced from multiple sources or can enter various downstream pathways can contribute to scrambling.[1]

  • Futile Cycles: The simultaneous operation of two opposing metabolic pathways results in the continuous cycling of metabolites and the scrambling of isotopic labels.[1]

  • Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.[1]

  • Inefficient or Slow Quenching: Failure to instantaneously halt all metabolic activity during sample collection allows enzymatic reactions to continue, leading to altered labeling patterns post-extraction.[1][3]

Q3: How can I detect isotopic scrambling in my data?

A3: Detecting isotopic scrambling involves a careful comparison of your observed mass isotopomer distributions (MIDs) with the expected MIDs based on known metabolic pathways. If the observed MIDs deviate significantly from the expected patterns, scrambling is likely occurring. For instance, using [U-13C6]-glucose, one would expect fully labeled (M+3) lactate (B86563) through glycolysis. The presence of M+1 or M+2 lactate suggests the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) or the TCA cycle, which can "scramble" the labels.[4] Tandem mass spectrometry (MS/MS) can also be used to determine the positional location of isotopes within a molecule, providing more direct evidence of scrambling.

Q4: What are some common software tools to correct for natural isotope abundance and analyze data?

A4: Several software tools are available to correct for the natural abundance of stable isotopes, which is a crucial first step before identifying scrambling. Some commonly used tools include:

  • IsoCor: This software corrects raw mass spectrometry data for naturally occurring isotopes and the purity of the isotopic tracer.[5][6][7] It is compatible with high-resolution mass spectrometry data.[6]

  • Isotope Correction Toolbox (ICT): This tool is particularly useful for correcting tandem mass spectrometry data, accounting for precursor ion fragmentation.[8][9]

Troubleshooting Guide

Problem 1: Unexpectedly low 13C incorporation in downstream metabolites.

  • Possible Cause 1: Slow Substrate Uptake or Metabolism. The cells may not be efficiently taking up or metabolizing the labeled substrate.

    • Troubleshooting Steps:

      • Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm its consumption.[1]

      • Check Cell Viability and Health: Ensure that the cells are healthy and metabolically active, as poor cell health can lead to reduced metabolic activity.[1]

      • Optimize Substrate Concentration: The concentration of the labeled substrate might be too low. Consider increasing it, but be mindful of potential toxic effects.[1]

  • Possible Cause 2: Dilution by Unlabeled Sources. The labeled substrate may be diluted by endogenous unlabeled pools or by the influx of unlabeled carbon from other sources in the media, such as serum.[1][10]

    • Troubleshooting Steps:

      • Use dialyzed serum to minimize the introduction of unlabeled amino acids and other metabolites.[10]

      • Perform a time-course experiment to ensure that the labeling duration is sufficient to achieve a steady-state labeling in the intracellular pools.[1]

  • Possible Cause 3: Incorrect Sampling Time. The sampling time may be too early, not allowing sufficient time for the label to incorporate into downstream metabolites.[1]

    • Troubleshooting Steps:

      • Conduct a time-course experiment, collecting samples at various time points to determine the optimal labeling duration.[1]

Problem 2: Mass isotopomer distributions suggest scrambling in the TCA cycle when using 13C-glucose.

  • Possible Cause 1: High Pyruvate (B1213749) Carboxylase (PC) Activity relative to Pyruvate Dehydrogenase (PDH) Activity. The entry of pyruvate into the TCA cycle via both PC and PDH can lead to complex labeling patterns that may be misinterpreted as scrambling.[1]

    • Troubleshooting Steps:

      • Utilize 13C-MFA Software: Employ metabolic flux analysis software to estimate the relative fluxes through PDH and PC.[1]

  • Possible Cause 2: Reversible Reactions within the TCA Cycle. Reactions catalyzed by enzymes like succinate dehydrogenase and fumarase are reversible and can lead to the redistribution of labeled carbons.[1]

    • Troubleshooting Steps:

      • Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive view of metabolic activity and help identify the source of scrambling.[1]

Problem 3: Inconsistent results between biological replicates.

  • Possible Cause 1: Inefficient or Variable Quenching. If the process of stopping metabolic activity is not rapid and consistent, it can introduce significant variability.[1]

    • Troubleshooting Steps:

      • Optimize Quenching Protocol: For microbial cultures, rapid quenching in cold methanol (B129727) (-40°C) is a common gold standard. For adherent mammalian cells, rapid media removal followed by quenching with a cold solvent mixture is often used.[1]

      • Standardize Quenching Time: Ensure the time from sample collection to quenching is minimized and kept consistent across all samples.[1]

  • Possible Cause 2: Incomplete Metabolite Extraction. The efficiency of metabolite extraction can vary depending on the cell type and the solvent used.

    • Troubleshooting Steps:

      • Test Different Extraction Solvents: Common extraction solvents include methanol, ethanol, and chloroform/methanol mixtures. The optimal solvent will depend on the metabolites of interest.[1]

      • Include Internal Standards: Add a known amount of a labeled internal standard before extraction to help correct for variations in extraction efficiency.[1]

Data Presentation

Table 1: Illustrative Example of Expected vs. Scrambled Mass Isotopomer Distributions (MIDs) for a Hypothetical M+3 Metabolite

Mass IsotopomerExpected MID (%)Scrambled MID (%)Potential Interpretation of Scrambling
M+0515Dilution from unlabeled sources or incomplete labeling.
M+11020Contribution from pathways that cleave and reform the carbon backbone.
M+21530Significant activity of reversible reactions or multiple contributing pathways.
M+36025Lower than expected enrichment in the target pathway.
M+41010May represent background noise or contribution from another labeled precursor.

This table provides a simplified example for illustrative purposes. Actual MIDs will vary based on the tracer, biological system, and experimental conditions.[1]

Experimental Protocols

Protocol: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells for 13C-Labeling Experiments

This protocol is designed to minimize ex vivo isotopic scrambling by ensuring the rapid cessation of metabolic activity.

Materials:

  • Cell culture plates with adherent cells

  • Labeling medium containing the desired 13C-labeled tracer

  • Ice-cold phosphate-buffered saline (PBS)

  • Quenching/Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge capable of reaching -9°C

  • Dry ice

Methodology:

  • Cell Culture and Labeling: Culture adherent cells to the desired confluency. Replace the standard medium with the pre-warmed labeling medium and incubate for the desired time period to allow for isotopic labeling.

  • Quenching: a. Place the cell culture plate on a floating rack in a dry ice/ethanol bath to cool the bottom of the plate rapidly. b. Aspirate the labeling medium as quickly as possible. c. Immediately wash the cells once with ice-cold PBS to remove any remaining extracellular tracer. Aspirate the PBS completely. d. Add the pre-chilled (-80°C) quenching/extraction solvent to the plate. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Metabolite Extraction: a. Place the plate on dry ice for 10 minutes to ensure all metabolic activity has ceased and to facilitate cell lysis. b. Scrape the cells from the plate into the solvent using a cell scraper. c. Collect the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Sample Processing: a. Vortex the tube for 30 seconds. b. Centrifuge the samples at maximum speed for 10 minutes at -9°C to pellet cell debris and proteins. c. Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube. d. Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Visualizations

metabolic_scrambling_pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway 13C-Glucose 13C-Glucose Pyruvate Pyruvate 13C-Glucose->Pyruvate Ribose-5P Ribose-5P 13C-Glucose->Ribose-5P Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC Scrambled_Lactate Scrambled_Lactate Pyruvate->Scrambled_Lactate Citrate Citrate Acetyl-CoA->Citrate alpha-KG alpha-KG Citrate->alpha-KG Succinate Succinate alpha-KG->Succinate Fumarate Fumarate Succinate->Fumarate Reversible Malate Malate Fumarate->Malate Reversible Malate->Oxaloacetate Oxaloacetate->Citrate Ribose-5P->Pyruvate Non-oxidative PPP caption Biochemical pathways contributing to isotopic scrambling.

Caption: Biochemical pathways contributing to isotopic scrambling.

experimental_workflow Cell_Culture 1. Cell Culture Labeling 2. Isotopic Labeling (e.g., 13C-Glucose) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction MS_Analysis 5. Mass Spectrometry Analysis Extraction->MS_Analysis Data_Processing 6. Data Processing MS_Analysis->Data_Processing caption Experimental workflow for metabolic tracer studies.

Caption: Experimental workflow for metabolic tracer studies.

data_analysis_workflow Raw_MS_Data Raw Mass Spectrometry Data Correction Correction for Natural Isotope Abundance (e.g., IsoCor) Raw_MS_Data->Correction MID_Calculation Mass Isotopomer Distribution (MID) Calculation Correction->MID_Calculation Scrambling_Check Check for Scrambling: Compare Observed vs. Expected MIDs MID_Calculation->Scrambling_Check MFA Metabolic Flux Analysis (MFA) Scrambling_Check->MFA No significant scrambling Interpretation Biological Interpretation Scrambling_Check->Interpretation Scrambling detected (Requires careful interpretation or model refinement) MFA->Interpretation caption Data analysis workflow for isotopic scrambling assessment.

Caption: Data analysis workflow for isotopic scrambling assessment.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for n-Propionylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of n-Propionylglycine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). n-Propionylglycine is a critical biomarker for the diagnosis and monitoring of propionic acidemia, an inherited metabolic disorder. Accurate and precise quantification of this metabolite in biological matrices, such as urine and plasma, is essential for clinical research and patient management.

This document outlines the performance of each method based on key validation parameters, offering detailed experimental protocols and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the validation parameters for LC-MS/MS and GC-MS methods for the quantification of n-Propionylglycine. Data presented is a synthesis from published analytical methods for n-Propionylglycine and structurally similar analytes.

Validation ParameterLC-MS/MSGC-MS
Linearity (Range) 0.1 - 100 µM (for a panel of N-acylglycines)5 - 100 µg/mL (for related organic acids)
Correlation Coefficient (r²) > 0.99≥ 0.998
Limit of Detection (LOD) 0.01 ng/mL (for similar dipeptides)Not explicitly found for n-Propionylglycine
Limit of Quantification (LOQ) 0.1 µM (for a panel of N-acylglycines)Not explicitly found for n-Propionylglycine
Accuracy (% Recovery) > 90% (for similar dipeptides)[1]90.71% - 96.57% (for related organic acids)[2]
Precision (CV%)
Intra-day< 15% (for similar dipeptides)[1]≤ 12.03%[3]
Inter-day< 15% (for similar dipeptides)[1]≤ 11.34%[3]
Matrix Effect < 15% (for similar dipeptides)[1]Generally requires extensive clean-up
Sample Preparation Simple "dilute and shoot" or protein precipitationRequires a two-step derivatization
Throughput HighLower due to derivatization steps

Experimental Protocols

LC-MS/MS Method for n-Propionylglycine Quantification in Urine

This protocol is based on established methods for the analysis of acylglycines in biological fluids.

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • In a clean microcentrifuge tube, dilute 50 µL of urine with 950 µL of an internal standard solution (e.g., deuterated n-Propionylglycine in 5% methanol/water).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): To be determined for n-Propionylglycine (e.g., [M+H]⁺).

  • Product Ion (m/z): To be determined for n-Propionylglycine.

  • Collision Energy: Optimized for the specific instrument and analyte.

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., n-Propionylglycine-d3) with corresponding MRM transitions.

GC-MS Method for n-Propionylglycine Quantification in Urine

This protocol involves a two-step derivatization process to increase the volatility of n-Propionylglycine for GC-MS analysis.[4][5]

a. Sample Preparation and Derivatization:

  • Pipette 100 µL of urine into a glass vial.

  • Add an internal standard (e.g., a stable isotope-labeled analog).

  • Evaporate the sample to dryness under a stream of nitrogen at 50°C.

  • Step 1: Esterification: Add 100 µL of 2 M HCl in methanol. Cap the vial and heat at 80°C for 60 minutes.[4]

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Step 2: Acylation: Add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Cap the vial and heat at 65°C for 30 minutes.[4]

  • Evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of toluene (B28343) for GC-MS analysis.

b. Gas Chromatography Parameters:

  • Column: A capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 25°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

c. Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized n-Propionylglycine and internal standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both the LC-MS/MS and GC-MS methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing urine Urine Sample dilute Dilution with Internal Standard urine->dilute vortex Vortex dilute->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant report Report Results quant->report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_processing Data Processing urine Urine Sample dry1 Evaporate to Dryness urine->dry1 ester Esterification (HCl in Methanol) dry1->ester dry2 Evaporate to Dryness ester->dry2 acyl Acylation (PFPA) dry2->acyl dry3 Evaporate to Dryness acyl->dry3 recon Reconstitute in Toluene dry3->recon gcms GC-MS System recon->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant report Report Results quant->report

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of n-Propionylglycine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-validation of n-Propionylglycine measurements between laboratories. Ensuring the comparability of analytical data is paramount in multi-site clinical trials, collaborative research, and when transferring analytical methods. This document outlines the prevalent analytical methodologies, presents a framework for inter-laboratory comparison, and provides detailed experimental protocols.

Introduction to n-Propionylglycine and its Clinical Significance

n-Propionylglycine is an N-acylglycine that serves as a crucial biomarker for certain inborn errors of metabolism, most notably Propionic Acidemia. This rare metabolic disorder results from a deficiency of the enzyme propionyl-CoA carboxylase. The deficiency leads to an accumulation of propionyl-CoA, which is then conjugated with glycine (B1666218) to form n-Propionylglycine, leading to its elevated levels in urine. Accurate and precise measurement of n-Propionylglycine is therefore essential for the diagnosis, monitoring, and management of patients with Propionic Acidemia.

Analytical Methodologies for n-Propionylglycine Quantification

The quantification of n-Propionylglycine in biological matrices, primarily urine, is typically performed using sophisticated analytical techniques that offer high sensitivity and specificity. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methods for n-Propionylglycine Measurement

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by tandem mass spectrometry for detection.
Sample Preparation Typically requires derivatization to increase volatility (e.g., silylation). Involves extraction from the urine matrix.Often requires less extensive sample preparation, primarily involving protein precipitation and dilution. Derivatization is generally not needed.
Throughput Lower throughput due to longer run times and more complex sample preparation.Higher throughput is achievable due to faster analysis times and simpler sample preparation.
Sensitivity High sensitivity, capable of detecting low concentrations.Generally offers very high sensitivity and specificity.
Specificity Good specificity, based on both retention time and mass fragmentation patterns.Excellent specificity due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
Instrumentation Cost Generally lower initial instrument cost compared to LC-MS/MS.Higher initial instrument cost.

Inter-Laboratory Cross-Validation: Ensuring Data Comparability

When n-Propionylglycine measurements are performed in different laboratories, a cross-validation study is essential to demonstrate that the analytical methods used in each laboratory provide equivalent results. This is a critical requirement for combining data from multi-center studies and for ensuring the continuity of data when a method is transferred between labs.

External Quality Assessment (EQA) and Proficiency Testing (PT) schemes, such as those offered by the European Research Network for Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), are established programs that allow laboratories to compare their performance against their peers.[1][2][3][4] These schemes distribute the same samples to multiple laboratories and the results are compared to a consensus value. While the detailed results of these schemes are often confidential, their principles guide the design of a bilateral inter-laboratory cross-validation study.

Key Aspects of a Cross-Validation Study:
  • Study Design: A set of urine samples, including quality control (QC) samples at low, medium, and high concentrations, and patient samples with a range of n-Propionylglycine levels, should be analyzed by both laboratories.

  • Acceptance Criteria: Pre-defined acceptance criteria are crucial for an objective assessment of method comparability. These criteria are often based on the difference between the results obtained from the two laboratories. For biomarker testing, these criteria should be "fit-for-purpose," considering the clinical context.

  • Data Analysis: Statistical methods are used to evaluate the agreement between the two sets of data. This can include calculating the percentage difference for each sample, performing regression analysis (e.g., Deming regression), and creating Bland-Altman plots to visualize the agreement across the concentration range.

Table 2: Illustrative Inter-Laboratory Comparison of n-Propionylglycine Measurements (µmol/mmol creatinine)

Note: The following data is for illustrative purposes to demonstrate the principles of a cross-validation study, as specific EQA/PT data for n-Propionylglycine is not publicly available.

Sample IDLaboratory A ResultLaboratory B Result% Difference
QC Low15.214.8-2.6%
QC Mid78.581.0+3.2%
QC High450.1435.9-3.2%
Patient 125.624.9-2.7%
Patient 2155.3162.1+4.4%
Patient 3320.8309.5-3.5%
Patient 45.1 (Normal)4.8 (Normal)-5.9%
Patient 5680.4701.2+3.1%

Acceptance Criteria Example: For a cross-validation to be considered successful, a common criterion is that for at least two-thirds of the samples, the percentage difference between the results from the two laboratories should be within ±20%.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for n-Propionylglycine
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of n-Propionylglycine).

    • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatize the dried extract to create a volatile derivative. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the components of the sample based on their boiling points and interactions with the chromatographic column.

    • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each.

  • Quantification:

    • The concentration of n-Propionylglycine is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of n-Propionylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for n-Propionylglycine
  • Sample Preparation:

    • To a small volume of urine (e.g., 100 µL), add an internal standard.

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • The LC system separates the analytes based on their physicochemical properties.

    • The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for n-Propionylglycine is selected and fragmented, and a specific product ion is monitored for quantification.

  • Quantification:

    • Similar to GC-MS, quantification is based on the ratio of the peak area of the analyte to the internal standard, against a calibration curve.

Visualizing the Workflow and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Interpretation urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is extraction Extraction / Protein Precipitation add_is->extraction derivatization Derivatization (GC-MS only) extraction->derivatization lc_ms LC-MS/MS Analysis extraction->lc_ms LC-MS/MS Path gc_ms GC-MS Analysis derivatization->gc_ms GC-MS Path quantification Quantification using Calibration Curve gc_ms->quantification lc_ms->quantification review Data Review & QC Check quantification->review report Reporting of Results review->report caption Figure 1. Generalized experimental workflow for n-Propionylglycine measurement.

Figure 1. Generalized experimental workflow for n-Propionylglycine measurement.

cross_validation_logic cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Conclusion define_protocol Define Standardized Protocol select_samples Select QC and Patient Samples define_protocol->select_samples set_criteria Establish Acceptance Criteria select_samples->set_criteria stat_analysis Statistical Analysis (% Difference, Regression) set_criteria->stat_analysis Apply Criteria lab_a Analysis at Laboratory A compare_results Compare Results from Both Labs lab_a->compare_results lab_b Analysis at Laboratory B lab_b->compare_results distribute_samples Distribute Aliquoted Samples distribute_samples->lab_a distribute_samples->lab_b compare_results->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion caption Figure 2. Logical workflow for an inter-laboratory cross-validation study.

Figure 2. Logical workflow for an inter-laboratory cross-validation study.

Conclusion

The cross-validation of n-Propionylglycine measurements is a critical step to ensure the reliability and comparability of data generated across different laboratories. By employing robust analytical methods like GC-MS or LC-MS/MS and adhering to a well-defined cross-validation protocol, researchers and clinicians can have confidence in the data used for diagnosing and managing patients with Propionic Acidemia, as well as for advancing research in this field. The principles outlined in this guide, supported by participation in external quality assessment schemes, provide a framework for achieving this essential analytical equivalence.

References

inter-instrument comparison for n-Propionylglycine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-Instrument Comparison for n-Propionylglycine Analysis

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of n-Propionylglycine, a key biomarker for propionic acidemia, is paramount. The choice of analytical instrumentation is a critical determinant of the quality and reliability of these measurements. This guide provides an objective comparison of the two primary analytical platforms for n-Propionylglycine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While direct comparative studies across various instrument models are limited in published literature, this guide synthesizes available data to compare the methodologies and their typical performance characteristics. This information will assist researchers in selecting the most suitable instrumentation for their specific analytical needs.

Metabolic Pathway of n-Propionylglycine Formation

n-Propionylglycine is an acylglycine formed from the conjugation of propionyl-CoA and glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase. Elevated levels of propionyl-CoA, often due to inborn errors of metabolism such as propionic acidemia, lead to an increased formation and subsequent urinary excretion of n-Propionylglycine.[1]

n-Propionylglycine Metabolic Pathway Propionyl_CoA Propionyl-CoA GNAT Glycine N-acyltransferase Propionyl_CoA->GNAT Glycine Glycine Glycine->GNAT n_Propionylglycine n-Propionylglycine GNAT->n_Propionylglycine Urine Urinary Excretion n_Propionylglycine->Urine

Caption: Formation of n-Propionylglycine from Propionyl-CoA and Glycine.

Comparison of Analytical Methodologies

The two predominant techniques for the quantification of n-Propionylglycine are LC-MS/MS and GC-MS. Each method offers distinct advantages and disadvantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become increasingly prevalent for the analysis of small molecules in complex biological matrices.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established method for the analysis of volatile and semi-volatile compounds. For polar molecules like n-Propionylglycine, chemical derivatization is necessary to increase volatility and thermal stability.[3]

FeatureLC-MS/MSGC-MS
Sample Preparation Simple extraction; derivatization is typically not required.[4]Requires derivatization (e.g., silylation) to increase volatility.[3]
Sensitivity Generally high, with the ability to reach low limits of detection.[2]High sensitivity, particularly for volatile compounds.[3]
Specificity High, due to chromatographic separation and MS/MS detection.[4]High, with reproducible fragmentation patterns for library matching.[5]
Throughput Can be high due to rapid chromatographic runs and simple sample preparation.[4]Can be lower due to the additional derivatization step.
Compound Coverage Broad, suitable for a wide range of polar and non-polar compounds.Primarily for volatile and semi-volatile compounds or those that can be derivatized.[5]
Instrumentation Cost Generally higher initial investment.Lower initial investment compared to high-end LC-MS/MS systems.
Robustness Modern instruments are robust, but matrix effects can be a concern.Very robust and reliable instrumentation.

Quantitative Performance Data

The following tables summarize typical performance characteristics for the analysis of acylglycines, including n-Propionylglycine, using LC-MS/MS and GC-MS, based on data from method validation studies. It is important to note that these values can vary significantly depending on the specific instrument, method parameters, and laboratory conditions.

Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Acylglycine Analysis

ParameterTypical ValueReference
Linearity (r²) >0.99[6]
Limit of Quantification (LOQ) 0.05 - 10 ng/mL[6]
Precision (%CV) <15%[6]
Accuracy (%Recovery) 85-115%[6]

Table 2: Typical Performance Characteristics of GC-MS Methods for Acylglycine Analysis

ParameterTypical ValueReference
Linearity (r²) >0.99[7]
Limit of Quantification (LOQ) 0.1 - 20 µg/mL[8]
Precision (%CV) <20%[7]
Accuracy (%Bias) < ±20%[7]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for the analysis of n-Propionylglycine using LC-MS/MS and GC-MS.

Protocol 1: LC-MS/MS Analysis of n-Propionylglycine in Urine

This protocol outlines a typical workflow for the quantitative analysis of n-Propionylglycine in urine without derivatization.

LC-MS/MS Workflow for n-Propionylglycine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Internal_Standard Add Internal Standard (e.g., ¹³C-labeled n-Propionylglycine) Urine_Sample->Internal_Standard Dilution Dilute with Water/Methanol (B129727) Internal_Standard->Dilution Centrifugation Centrifuge Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Analysis Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) Ionization->MS_Analysis Quantification Quantification using Calibration Curve MS_Analysis->Quantification

Caption: LC-MS/MS analytical workflow.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To 100 µL of urine, add an internal standard solution (e.g., ¹³C-labeled n-Propionylglycine).

  • Dilute the sample with 400 µL of a protein precipitation solvent (e.g., methanol or acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for n-Propionylglycine and its internal standard.

3. Data Analysis:

  • Generate a calibration curve using standards of known n-Propionylglycine concentrations.

  • Quantify the concentration of n-Propionylglycine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: GC-MS Analysis of n-Propionylglycine in Urine

This protocol describes a common workflow for the quantitative analysis of n-Propionylglycine in urine, which includes a necessary derivatization step.

GC-MS Workflow for n-Propionylglycine Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Drying Evaporate to Dryness Internal_Standard->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Chromatography Chromatographic Separation (e.g., DB-5ms column) Injection->Chromatography Ionization Electron Ionization (EI) Chromatography->Ionization MS_Analysis Mass Spectrometry (Scan or SIM mode) Ionization->MS_Analysis Quantification Quantification using Calibration Curve MS_Analysis->Quantification

Caption: GC-MS analytical workflow.

1. Sample Preparation and Derivatization:

  • To a specified volume of urine, add an internal standard.

  • Evaporate the sample to complete dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C).

    • Injection Mode: Splitless or split injection.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan to identify compounds or Selected Ion Monitoring (SIM) for targeted quantification.

3. Data Analysis:

  • Identify the derivatized n-Propionylglycine peak based on its retention time and mass spectrum.

  • Generate a calibration curve using derivatized standards of n-Propionylglycine.

  • Quantify the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of n-Propionylglycine. The choice between these platforms will depend on the specific requirements of the study, including desired sensitivity, sample throughput, available budget, and the expertise of the laboratory personnel.

  • LC-MS/MS is often favored for its high sensitivity, specificity, and the elimination of the need for derivatization, making it well-suited for high-throughput clinical and research applications.[2][4]

  • GC-MS remains a robust and cost-effective option, particularly in laboratories with established expertise in derivatization techniques for metabolite analysis.[3][5]

Ultimately, proper method development and validation are crucial, regardless of the instrument chosen, to ensure the generation of accurate and reproducible data for n-Propionylglycine analysis.

References

Establishing Normal Levels of n-Propionylglycine in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established reference ranges for n-Propionylglycine, a key biomarker for propionic acidemia and other inborn errors of metabolism. Understanding the normal physiological levels of this metabolite in healthy populations is crucial for accurate disease diagnosis, monitoring therapeutic interventions, and advancing research in metabolic disorders. This document summarizes quantitative data from key studies, details the experimental protocols used to establish these ranges, and provides visualizations to clarify metabolic and experimental workflows.

Quantitative Data Summary

The concentration of n-Propionylglycine is typically measured in urine and is normalized to creatinine (B1669602) levels to account for variations in urine dilution. The following table summarizes the reference ranges established in different studies for healthy individuals.

PopulationMatrixAnalytical MethodReference RangeCitation
General PopulationUrineLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)≤2.25 mg/g Creatinine[1]
Pediatric (Chinese, <18 years)UrineHigh-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)Not explicitly stated in abstract; established for 9 acylglycines.[2]
General Population (large cohort)UrineUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Not explicitly stated in abstract; established for multiple acylglycines.[3][4]

Note: While n-Propionylglycine is also analyzed in plasma for the diagnosis of propionic acidemia, specific reference ranges for healthy individuals in this matrix are not well-established in the reviewed literature.[5][6]

Metabolic Pathway of n-Propionylglycine

n-Propionylglycine is an acylglycine formed from the conjugation of propionyl-CoA and glycine.[7] Its levels are elevated in propionic acidemia, an autosomal recessive metabolic disorder caused by a deficiency of the enzyme propionyl-CoA carboxylase (PCC).[5][8] This enzyme is crucial for the metabolism of several amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids.[8]

Propionyl-CoA Metabolism Metabolic Pathway of n-Propionylglycine Formation cluster_0 Mitochondrion Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase (PCC) Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA Carboxylase (PCC) Deficient in Propionic Acidemia Glycine N-Acyltransferase Glycine N-Acyltransferase Propionyl-CoA->Glycine N-Acyltransferase Alternative Pathway Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC)->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Glycine Glycine Glycine->Glycine N-Acyltransferase n-Propionylglycine n-Propionylglycine Glycine N-Acyltransferase->n-Propionylglycine

Metabolic pathway leading to n-Propionylglycine formation.

Experimental Protocols

The establishment of reliable reference ranges for n-Propionylglycine relies on robust and validated analytical methods. The most common technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][3]

General Workflow for Establishing Reference Ranges

The process of establishing reference intervals involves several key stages, from sample collection to statistical analysis, as outlined in the workflow diagram below.

Reference Range Establishment Workflow General Workflow for Establishing n-Propionylglycine Reference Ranges Define Healthy Population Define Healthy Population Sample Collection (Urine) Sample Collection (Urine) Define Healthy Population->Sample Collection (Urine) Sample Preparation Sample Preparation Sample Collection (Urine)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Acquisition & Processing Data Acquisition & Processing LC-MS/MS Analysis->Data Acquisition & Processing Statistical Analysis Statistical Analysis Data Acquisition & Processing->Statistical Analysis Establish Reference Range Establish Reference Range Statistical Analysis->Establish Reference Range

Workflow for establishing n-Propionylglycine reference ranges.
Key Methodological Considerations

  • Sample Collection and Storage: Random urine samples are typically collected. It is important to ensure proper storage conditions (e.g., freezing) to maintain the stability of the analyte.

  • Sample Preparation: Sample preparation is a critical step to remove interfering substances and concentrate the analyte. A common approach involves solid-phase extraction (SPE).[2] Some methods may also include a derivatization step to improve the chromatographic and mass spectrometric properties of n-Propionylglycine.[2]

  • Chromatography: Reversed-phase liquid chromatography is typically used to separate n-Propionylglycine from other urinary components. The choice of column, mobile phases, and gradient is optimized to achieve good peak shape and resolution.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification. This involves monitoring specific precursor-to-product ion transitions for n-Propionylglycine and an internal standard (often a deuterated analog) to ensure accuracy and precision.

  • Statistical Analysis: Reference intervals are typically established using non-parametric methods to determine the 95th or 99th percentile of the healthy population distribution. The Clinical and Laboratory Standards Institute (CLSI) guidelines are often followed for this purpose.[2]

Comparison with Alternative Biomarkers

The diagnosis of propionic acidemia and other related metabolic disorders often involves the analysis of a panel of biomarkers in addition to n-Propionylglycine. These include:

  • Propionylcarnitine (C3): Measured in plasma or dried blood spots, it is a primary marker in newborn screening.[5]

  • Methylcitrate: Another characteristic metabolite that accumulates in propionic acidemia and is measured in urine.[5]

  • 3-Hydroxypropionate: Also found at elevated levels in the urine of individuals with propionic acidemia.[5]

  • Glycine: Often elevated in the plasma of affected individuals.[5][6]

The analysis of acylglycines, including n-Propionylglycine, is considered a valuable tool as their levels can be consistently elevated even when patients are not in a state of metabolic decompensation.[2]

Conclusion

The establishment of accurate and population-specific reference ranges for n-Propionylglycine is essential for the clinical management of inborn errors of metabolism. The current reference range in urine is primarily based on LC-MS/MS methods. Further research is needed to establish reference intervals in plasma for healthy individuals and to better understand the variations across different age groups and ethnicities. The methodologies outlined in this guide provide a foundation for researchers and clinicians working to refine and expand our understanding of this important biomarker.

References

N-Propionylglycine Levels: A Comparative Analysis in Propionic Acidemia Patients and Healthy Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of n-propionylglycine (B26123) levels in urine between patients diagnosed with propionic acidemia and healthy individuals. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism and the development of novel therapeutic interventions.

Propionic acidemia is a rare, inherited metabolic disorder characterized by a deficiency of the enzyme propionyl-CoA carboxylase.[1] This enzymatic block leads to the accumulation of propionyl-CoA, which is subsequently metabolized into alternative, often toxic, compounds.[1] One such metabolite is n-propionylglycine, formed through the conjugation of propionyl-CoA with glycine (B1666218).[2] Consequently, elevated levels of n-propionylglycine in urine are a key biochemical marker for the diagnosis and monitoring of propionic acidemia.[3][4][5]

Quantitative Comparison of Urinary N-Propionylglycine Levels

The following table summarizes the urinary concentrations of n-propionylglycine in propionic acidemia patients compared to a control group of healthy individuals. The data is compiled from a retrospective analysis of urine acylglycine data from a clinical laboratory, providing robust reference intervals.

CohortN-Propionylglycine Level (mmol/mol creatinine)
Propionic Acidemia Patients Markedly Increased (Specific range not provided in the source, but documented as significantly elevated above the reference interval)
Healthy Controls ≤ 2.25

Table 1: Comparison of urinary n-propionylglycine levels in propionic acidemia patients and healthy controls. Data for the control group is based on a large cohort from a clinical laboratory study.

Metabolic Pathway Disruption in Propionic Acidemia

In healthy individuals, propionyl-CoA, derived from the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids, is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, a deficiency in this enzyme disrupts this pathway, leading to an accumulation of propionyl-CoA. The excess propionyl-CoA is then shunted to alternative metabolic routes, including the conjugation with glycine by the enzyme glycine N-acyltransferase to form n-propionylglycine, which is subsequently excreted in the urine.

Propionic Acidemia Metabolic Pathway Metabolic Pathway of Propionyl-CoA cluster_0 Normal Metabolism cluster_1 Propionic Acidemia Amino Acids / Odd-chain Fatty Acids Amino Acids / Odd-chain Fatty Acids Propionyl-CoA Propionyl-CoA Amino Acids / Odd-chain Fatty Acids->Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA TCA Cycle TCA Cycle Methylmalonyl-CoA->TCA Cycle Propionyl-CoA_PA Propionyl-CoA (Accumulates) Deficient Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase (Deficient) Propionyl-CoA_PA->Deficient Propionyl-CoA Carboxylase Blocked Glycine N-acyltransferase Glycine N-acyltransferase Propionyl-CoA_PA->Glycine N-acyltransferase Glycine Glycine Glycine->Glycine N-acyltransferase n-Propionylglycine n-Propionylglycine Glycine N-acyltransferase->n-Propionylglycine Urinary Excretion Urinary Excretion n-Propionylglycine->Urinary Excretion Experimental Workflow cluster_workflow UPLC-MS/MS Analysis of n-Propionylglycine Urine Sample Urine Sample Internal Standard Addition Internal Standard Addition Urine Sample->Internal Standard Addition Extraction Extraction Internal Standard Addition->Extraction UPLC Separation UPLC Separation Extraction->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Urinary N-Propionylglycine: A Comparative Guide to its Correlation with Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the correlation between urinary N-propionylglycine and other key disease biomarkers, primarily in the context of inborn errors of metabolism such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). The following sections present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways involved to facilitate a deeper understanding of the clinical and research applications of this important biomarker.

Quantitative Biomarker Correlations

Urinary N-propionylglycine is a significant secondary metabolite that accumulates in disorders of propionate (B1217596) metabolism. Its concentration in urine is often correlated with other biomarkers that reflect the underlying metabolic dysregulation. The following tables summarize the key quantitative correlations found in the literature.

BiomarkerCorrelated BiomarkerDisease ContextCorrelation Coefficient (r)
Urinary PropionylglycineUrinary GlycinePropionic Acidemia (PA)> 0.9[1]
Urinary PropionylglycineUrinary ButyrylglycinePropionic Acidemia (PA)> 0.7[1]

Table 1: Direct Quantitative Correlations of Urinary N-Propionylglycine. This table presents the direct statistical correlations of urinary N-propionylglycine with other biomarkers as reported in research studies.

Primary BiomarkerCorrelated BiomarkersDisease ContextNature of Correlation
Plasma Methylcitric Acid (MCA)Plasma Ammonia, Glycine, Lysine, Propionylcarnitine (C3), C3/C2 ratio, C3/C16 ratioPropionic Acidemia (PA) and Methylmalonic Acidemia (MMA)Positive[2][3]
Plasma 3-Hydroxypropionic AcidPlasma AmmoniumPropionic Acidemia (PA) and Methylmalonic Acidemia (MMA) during metabolic decompensationDirect (Positive)[4]
Plasma AmmoniumPlasma Branched-Chain Amino Acids (Leucine, Isoleucine)Propionic Acidemia (PA)Positive[5]
Plasma AmmoniumPlasma Glutamine/GlutamatePropionic Acidemia (PA)Negative[5]
Urinary Methylcitric AcidPlasma AmmoniumPropionic Acidemia (PA) during acute illnessPositive

Table 2: Indirect and Qualitative Biomarker Correlations in Propionate Metabolism Disorders. This table outlines other significant biomarker correlations that provide a broader context for the metabolic disturbances where elevated N-propionylglycine is observed. While not direct correlations with N-propionylglycine, these relationships are crucial for understanding the pathophysiology.

Metabolic Pathway and Biomarker Accumulation

In propionic acidemia, the deficiency of the enzyme propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA. The body attempts to detoxify this excess by converting it into alternative metabolites, including N-propionylglycine. The following diagram illustrates this metabolic pathway and the points of biomarker accumulation.

G cluster_precursors Precursors cluster_main_pathway Propionate Metabolism cluster_alternative_pathways Alternative Detoxification Pathways cluster_secondary_effects Secondary Metabolic Disturbances Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) (Deficient in PA) Propionic Acid Propionic Acid Propionyl-CoA->Propionic Acid Methylcitric Acid Methylcitric Acid Propionyl-CoA->Methylcitric Acid 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Propionyl-CoA->3-Hydroxypropionic Acid Propionylcarnitine (C3) Propionylcarnitine (C3) Propionyl-CoA->Propionylcarnitine (C3) Carnitine Palmitoyltransferase Hyperammonemia Hyperammonemia Propionyl-CoA->Hyperammonemia Inhibition of Urea Cycle L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) (Deficient in MMA) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Lactic Acidosis Lactic Acidosis TCA Cycle->Lactic Acidosis Impaired Oxidative Phosphorylation Ketosis Ketosis TCA Cycle->Ketosis Impaired Gluconeogenesis N-Propionylglycine N-Propionylglycine Propionic Acid->N-Propionylglycine Glycine N-Acyltransferase Hyperglycinemia Hyperglycinemia Propionic Acid->Hyperglycinemia

Figure 1. Metabolic pathway of propionate metabolism and the formation of N-propionylglycine.

Experimental Protocols

The quantification of urinary N-propionylglycine and other organic acids is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a summary of a typical experimental protocol.

Objective: To quantify the concentration of N-propionylglycine and other organic acids in human urine.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Urease

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • To a known volume of urine (e.g., 1 mL), add the internal standard.

    • To remove urea, which can interfere with the analysis, add urease and incubate at 55-60°C for 15-20 minutes.

  • Extraction:

    • Acidify the sample by adding HCl to a pH of approximately 1.

    • Saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Perform a liquid-liquid extraction by adding an organic solvent, such as ethyl acetate, and vortexing vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

    • Dry the pooled organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add the derivatization reagent (e.g., BSTFA + 1% TMCS) and pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to convert the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrometer detects and quantifies the characteristic ions of each analyte and the internal standard.

  • Data Analysis:

    • Identify the peaks corresponding to N-propionylglycine and other target organic acids based on their retention times and mass spectra.

    • Quantify the concentration of each analyte by comparing the peak area of the analyte to that of the internal standard.

G start Urine Sample Collection prep Sample Preparation (Internal Standard Addition, Urease Treatment) start->prep extract Liquid-Liquid Extraction (Acidification, Solvent Addition) prep->extract dry Drying of Organic Extract extract->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Processing and Quantification gcms->data end Results data->end

Figure 2. Experimental workflow for urinary organic acid analysis by GC-MS.

References

N-Propionylglycine as a Clinical Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N-Propionylglycine's performance against other key biomarkers in the diagnosis and monitoring of Propionic Acidemia, supported by experimental data and detailed methodologies.

Introduction

Propionic Acidemia (PA) is an autosomal recessive inborn error of metabolism caused by the deficiency of the mitochondrial enzyme propionyl-CoA carboxylase (PCC). This enzymatic block leads to the accumulation of propionyl-CoA and its metabolic byproducts, including N-propionylglycine, in various bodily fluids. The measurement of these metabolites is crucial for the diagnosis and management of PA. This guide provides a comprehensive literature review of N-propionylglycine as a clinical biomarker, comparing its performance with alternative markers, and presenting detailed experimental protocols for its quantification. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of biomarkers for this rare metabolic disorder.

N-propionylglycine is an acyl glycine (B1666218) formed through the conjugation of propionic acid with glycine. Its presence in urine is a key indicator of PA. While it serves as a qualitative diagnostic marker, its quantitative correlation with disease severity and response to treatment is an area of ongoing investigation. This guide will delve into the comparative utility of N-propionylglycine alongside other significant biomarkers for PA: 2-methylcitrate and propionylcarnitine (B99956) (C3).

Comparative Analysis of Biomarkers for Propionic Acidemia

The diagnosis and monitoring of Propionic Acidemia rely on the measurement of several key metabolites. While N-propionylglycine is a specific marker, its clinical utility is often considered in the context of other biomarkers.

N-Propionylglycine: This metabolite is a glycine conjugate of propionic acid and its presence in urine is highly indicative of PA.[1][2] While essential for diagnosis, its role in monitoring disease severity is less established compared to other markers.

2-Methylcitrate (MCA): Formed from the condensation of propionyl-CoA and oxaloacetate, 2-methylcitrate is another specific and sensitive biomarker for PA.[3][4] Elevated levels are found in both urine and blood. Some studies suggest that plasma 2-methylcitrate levels may correlate with disease burden and long-term complications in both PA and the related disorder, methylmalonic acidemia (MMA).[4]

Propionylcarnitine (C3): This is the primary biomarker used in newborn screening for PA.[1][3][5][6][7] It is measured in dried blood spots using tandem mass spectrometry. While highly sensitive, elevated C3 levels are not entirely specific to PA and can be seen in other conditions like methylmalonic acidemia and vitamin B12 deficiency.[5][6] Therefore, abnormal C3 results often trigger second-tier testing, which may include the analysis of 2-methylcitrate.[6]

¹³C-Propionate Breath Test: This is a functional test that assesses the body's ability to metabolize propionate (B1217596).[8][9] The patient ingests a substrate labeled with a stable isotope of carbon (¹³C), and the amount of ¹³CO₂ exhaled over time is measured. A reduced production of ¹³CO₂ indicates impaired propionate metabolism. This test is considered a valuable tool for assessing disease severity and the efficacy of therapeutic interventions.[8][9]

Data Presentation: Biomarker Performance in Propionic Acidemia
BiomarkerMatrixPrimary UseSensitivitySpecificityPositive Predictive Value (PPV)Notes
Propionylcarnitine (C3) Dried Blood SpotNewborn ScreeningHigh (often considered 100% in studies)[5]Low to Moderate[10]0.48% - 11.11%[5]Elevated in other conditions (e.g., MMA, vitamin B12 deficiency), leading to a high false-positive rate.[5][6] Ratios like C3/C2 are used to improve specificity.
2-Methylcitrate (MCA) Dried Blood Spot, Urine, PlasmaNewborn Screening (2nd tier), Diagnosis, MonitoringHighHighImproved PPV to 64.3% when used as a second-tier test in newborn screening.[10]Considered a highly specific marker for disorders of propionate metabolism.[3]
N-Propionylglycine UrineDiagnosisNot explicitly quantified in comparative studiesHighNot explicitly quantified in comparative studiesA hallmark of PA, its presence is a strong diagnostic indicator.[1][2]

Experimental Protocols

Quantification of N-Propionylglycine in Urine by LC-MS/MS

This method describes the general approach for the quantitative analysis of N-propionylglycine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Internal Standard: A stable isotope-labeled internal standard of N-propionylglycine (e.g., N-propionylglycine-d₅) is added to a known volume of urine.

  • Dilution: The urine sample is diluted with a suitable solvent, such as methanol (B129727) or water, to reduce matrix effects.[11]

  • Protein Precipitation (if necessary): For samples with high protein content, a protein precipitation step using a solvent like acetonitrile (B52724) may be performed, followed by centrifugation to remove the precipitated proteins.[11]

  • Solid-Phase Extraction (optional): For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) can be employed.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is commonly used for the separation of acylglycines.

  • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

  • Gradient: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased to elute the analytes.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule of N-propionylglycine) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is monitored for both the analyte and the internal standard.

    • MRM Transition for N-Propionylglycine: The specific m/z transitions would need to be optimized on the instrument but would be based on the molecular weight of N-propionylglycine (131.13 g/mol ).

  • Quantification: The concentration of N-propionylglycine in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of N-propionylglycine.

¹³C-Propionate Breath Test Protocol

This protocol provides a general outline for conducting a ¹³C-propionate breath test to assess whole-body propionate oxidation.

1. Patient Preparation:

  • Patients should fast overnight (typically 8-12 hours) before the test.[12]

  • Certain medications that may interfere with metabolism should be discontinued (B1498344) as advised by a clinician.

2. Baseline Breath Sample Collection:

  • Before administering the ¹³C-propionate, a baseline breath sample is collected to determine the natural abundance of ¹³CO₂ in the patient's breath.

  • The patient exhales into a collection bag or tube.

3. Administration of ¹³C-Propionate:

  • A weight-based dose of sodium ¹³C-propionate is dissolved in water and administered orally.

4. Post-Dose Breath Sample Collection:

  • Breath samples are collected at regular intervals after the administration of the ¹³C-propionate. Common time points for collection include 15, 30, 45, 60, 90, and 120 minutes.[9]

5. Sample Analysis:

  • The collected breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).[13]

6. Data Analysis:

  • The results are typically expressed as the percentage of the administered ¹³C dose recovered as ¹³CO₂ over a specific time period or as the cumulative percentage of dose recovered.

  • The rate of ¹³CO₂ excretion is calculated and compared to reference values from healthy individuals. A lower rate of ¹³CO₂ excretion indicates impaired propionate metabolism.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Propionyl-CoA and N-Propionylglycine Formation

The following diagram illustrates the metabolic pathway of propionyl-CoA and the formation of N-propionylglycine in the context of Propionic Acidemia.

MetabolicPathway cluster_precursors Precursors cluster_pa_pathway Propionic Acidemia Pathway Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) (Deficient in PA) PropionylCoA->PCC Normal Pathway PropionylCoA->PCC PropionicAcid Propionic Acid PropionylCoA->PropionicAcid Accumulation Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA PCC->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle nPropionylglycine N-Propionylglycine PropionicAcid->nPropionylglycine Glycine Glycine Glycine->nPropionylglycine Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate

Caption: Metabolic fate of propionyl-CoA in health and Propionic Acidemia.

Experimental Workflow for Biomarker Analysis in Propionic Acidemia

The following diagram outlines a typical experimental workflow for the analysis of biomarkers in a patient suspected of having Propionic Acidemia.

ExperimentalWorkflow Patient Patient with Suspected Propionic Acidemia SampleCollection Sample Collection (Dried Blood Spot, Urine) Patient->SampleCollection NBS Newborn Screening (NBS) (Dried Blood Spot) SampleCollection->NBS UrineAnalysis Urine Organic Acid Analysis SampleCollection->UrineAnalysis C3_Measurement Propionylcarnitine (C3) Measurement (MS/MS) NBS->C3_Measurement UrineMetabolites Measurement of: - N-Propionylglycine - 2-Methylcitrate (LC-MS/MS) UrineAnalysis->UrineMetabolites C3_Result C3 Level C3_Measurement->C3_Result ElevatedC3 Elevated C3 C3_Result->ElevatedC3 Abnormal NormalC3 Normal C3 C3_Result->NormalC3 Normal SecondTier Second-Tier Testing (e.g., 2-Methylcitrate) ElevatedC3->SecondTier ResultsInterpretation Results Interpretation & Diagnosis NormalC3->ResultsInterpretation SecondTier->ResultsInterpretation UrineMetabolites->ResultsInterpretation

Caption: Workflow for the diagnosis of Propionic Acidemia using biomarkers.

Conclusion

N-Propionylglycine is a specific and valuable biomarker for the diagnosis of Propionic Acidemia. Its presence in urine, along with other key metabolites like 2-methylcitrate, provides a definitive biochemical signature for the disease. While propionylcarnitine (C3) is the primary marker for newborn screening, its lack of specificity necessitates follow-up testing with more specific markers like 2-methylcitrate. For assessing disease severity and the effectiveness of therapeutic interventions, functional tests such as the ¹³C-propionate breath test offer a more dynamic measure of metabolic capacity.

The choice of biomarker and analytical methodology depends on the clinical context, whether it is for initial screening, definitive diagnosis, or ongoing monitoring of treatment. A comprehensive approach that utilizes a panel of these biomarkers is essential for the accurate diagnosis and effective management of patients with Propionic Acidemia. Further research is warranted to establish more precise quantitative correlations between N-propionylglycine levels and clinical outcomes, which could enhance its utility in monitoring disease progression and therapeutic response.

References

Safety Operating Guide

Proper Disposal of n-Propionylglycine-2,2-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of n-Propionylglycine-2,2-d2, a stable isotope-labeled compound. The information presented here is compiled from safety data sheets of related compounds, general chemical waste guidelines, and supplier information.

Immediate Safety and Handling Precautions:

While this compound is not classified as a hazardous substance, it is imperative to adhere to standard laboratory safety protocols.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this or any chemical. In case of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to a well-ventilated area for fresh air.

  • Ingestion: Rinse mouth with water and seek medical advice.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 1256842-51-9
Molecular Formula C5H7D2NO3
Molecular Weight 133.15 g/mol
Form Solid
Shipping Classification Non-Hazardous for Transport
Storage Store refrigerated (-5°C to 5°C), protect from light

Disposal Workflow

The proper disposal of this compound follows a logical progression, beginning with waste characterization and culminating in compliant disposal. The following diagram illustrates this workflow.

Disposal_Workflow Disposal Workflow for this compound A Step 1: Waste Characterization (Non-Hazardous Solid) B Step 2: Segregation (Separate from hazardous waste) A->B C Step 3: Containerization (Labeled, sealed container) B->C D Step 4: Institutional Protocol (Consult EHS Guidelines) C->D E Step 5: Final Disposal (Collection by EHS or designated waste handler) D->E

Caption: This diagram outlines the five key steps for the proper disposal of this compound.

Detailed Disposal Procedures

The following step-by-step protocols are based on general guidelines for the disposal of non-hazardous, stable isotope-labeled chemical waste.

Experimental Protocol: Disposal of Solid this compound Waste

  • Waste Identification and Segregation:

    • Confirm that the waste is solely this compound and is not mixed with any hazardous substances.

    • Stable isotope-labeled compounds that are not radioactive can generally be handled as standard chemical waste.

    • Segregate the solid this compound waste from other laboratory waste streams, particularly hazardous materials.

  • Containerization:

    • Place the solid waste into a clearly labeled, leak-proof container with a secure lid.

    • The label should include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.

  • Consult Institutional Guidelines:

    • Crucially, always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. Local and institutional regulations may vary.

  • Storage and Collection:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • Arrange for the collection of the waste by your institution's EHS department or their designated chemical waste contractor.

Experimental Protocol: Disposal of Empty this compound Containers

  • Decontamination:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) at least three times.

  • Label Defacement:

    • Completely remove or deface the original product label to prevent any misidentification of the empty container.

  • Disposal:

    • Once cleaned and with the label removed, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.

Logical Relationship Diagram

The decision-making process for the disposal of this compound is based on its classification as a non-hazardous, stable isotope-labeled compound. This logical relationship is visualized below.

Logical_Relationship Disposal Decision Pathway cluster_0 Compound Characteristics cluster_1 Disposal Protocol A This compound B Stable Isotope Labeled (Non-Radioactive) A->B C Non-Hazardous Classification A->C D Treat as Non-Hazardous Chemical Waste B->D C->D E Follow Institutional EHS Guidelines D->E

Caption: This chart illustrates how the characteristics of this compound inform its proper disposal protocol.

By following these procedures and always prioritizing consultation with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.